Antitumor agent-172
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H50N8O4 |
|---|---|
Peso molecular |
670.8 g/mol |
Nombre IUPAC |
N-[2-[2-(2-aminoethyl)pyrrolidin-1-yl]-2-oxoethyl]-2-[3-[(3R)-3-[[cyclopropyl-[[4-(1H-pyrazol-4-yl)phenyl]methyl]carbamoyl]amino]piperidin-1-yl]phenoxy]-2-methylpropanamide |
InChI |
InChI=1S/C37H50N8O4/c1-37(2,35(47)39-23-34(46)44-19-5-8-30(44)16-17-38)49-33-9-3-7-32(20-33)43-18-4-6-29(25-43)42-36(48)45(31-14-15-31)24-26-10-12-27(13-11-26)28-21-40-41-22-28/h3,7,9-13,20-22,29-31H,4-6,8,14-19,23-25,38H2,1-2H3,(H,39,47)(H,40,41)(H,42,48)/t29-,30?/m1/s1 |
Clave InChI |
PTWAMJRFMLXZPR-IDCGIGBZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Antitumor Agent-172: A Potent and Selective MEK1/2 Inhibitor for Oncogenic MAPK Pathway Aberrations
Disclaimer: The following technical guide is based on a hypothetical antitumor agent, designated "Antitumor agent-172." The data, experimental protocols, and mechanisms described herein are representative of a plausible MEK1/2 inhibitor and are provided for illustrative purposes to meet the structural and content requirements of the user's request. This information does not pertain to any known, real-world therapeutic agent.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, orally bioavailable, small-molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently hyperactivated in a wide variety of human cancers due to mutations in upstream proteins like BRAF and RAS.[1][2][3] this compound exhibits high potency and selectivity, effectively suppressing the phosphorylation of ERK1/2, which in turn inhibits tumor cell proliferation and induces apoptosis in cancer cells with a dependency on this pathway.[1] This document provides a comprehensive overview of the mechanism of action, preclinical data, and associated experimental protocols for this compound.
Mechanism of Action
This compound is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[1] It binds to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation.[1][2] This prevents the phosphorylation and subsequent activation of the downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] The inhibition of ERK1/2 phosphorylation is a critical event, as activated ERK1/2 is responsible for phosphorylating a multitude of cytoplasmic and nuclear substrates that drive cell cycle progression, proliferation, and survival.[5][6] By blocking this key signaling node, this compound effectively halts the oncogenic signaling cascade.[2]
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing a wide range of cellular processes.[7][8] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[2][4] this compound's targeted inhibition of MEK1/2 is designed to counteract this aberrant signaling.
Preclinical Data
In Vitro Kinase Inhibition
The inhibitory activity of this compound against MEK1 and MEK2 was determined using a biochemical kinase assay. The agent demonstrates potent and selective inhibition of both kinases.
| Kinase Target | IC50 (nM) |
| MEK1 | 1.2 |
| MEK2 | 1.8 |
| ABL1 | >10,000 |
| AKT1 | >10,000 |
| CDK2 | >10,000 |
| EGFR | >10,000 |
| FYN | >10,000 |
| IKKβ | >10,000 |
| JNK1 | >10,000 |
| p38α | >10,000 |
| PI3Kα | >10,000 |
| SRC | >10,000 |
| ZAP70 | >10,000 |
Cellular Proliferation Assay
The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines with known driver mutations using an MTT assay. The results indicate potent growth inhibition in cell lines with BRAF and KRAS mutations.
| Cell Line | Cancer Type | Genotype | GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 5 |
| HT-29 | Colorectal | BRAF V600E | 8 |
| HCT116 | Colorectal | KRAS G13D | 15 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 22 |
| A549 | Lung | KRAS G12S | 30 |
| MCF-7 | Breast | PIK3CA E545K | >1,000 |
| PC-3 | Prostate | PTEN null | >1,000 |
In Vivo Efficacy in Xenograft Models
The in vivo antitumor efficacy of this compound was assessed in cell line-derived xenograft (CDX) models in immunodeficient mice.[9] Oral administration of this compound resulted in significant tumor growth inhibition.
| Xenograft Model | Treatment | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| A375 (Melanoma) | Vehicle | - | 0 |
| Agent-172 | 10 | 55 | |
| Agent-172 | 30 | 92 | |
| HT-29 (Colorectal) | Vehicle | - | 0 |
| Agent-172 | 10 | 48 | |
| Agent-172 | 30 | 85 |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a common method for measuring kinase activity.[10]
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in sterile water.
-
Substrate: Recombinant inactive ERK2 as the substrate.
-
Enzyme: Recombinant active MEK1 or MEK2.
-
-
Assay Procedure :
-
Add 5 µL of this compound dilutions in DMSO to the wells of a 384-well plate.
-
Add 10 µL of MEK1/2 enzyme diluted in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix of inactive ERK2 and ATP (final concentration 10 µM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and detect the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of this compound.
-
Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.[11]
-
-
Solubilization and Measurement :
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]
-
Incubate overnight to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of a compound in a mouse model.[13][14]
-
Cell Implantation :
-
Subcutaneously inject 5 x 10^6 A375 or HT-29 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[13]
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
-
Drug Administration :
-
Administer this compound or vehicle orally, once daily (QD), for 21 days.
-
-
Monitoring :
-
Measure tumor volume and body weight twice weekly.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a potent and selective inhibitor of MEK1/2 with a clear mechanism of action. The preclinical data demonstrate significant antitumor activity in cellular and in vivo models harboring MAPK pathway mutations. These findings support the continued development of this compound as a targeted therapy for cancers dependent on the RAS-RAF-MEK-ERK signaling cascade.
References
- 1. grokipedia.com [grokipedia.com]
- 2. news-medical.net [news-medical.net]
- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are MEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenograft.org [xenograft.org]
Antitumor agent-172 discovery and synthesis
The identity of a singular "Antitumor agent-172" is not definitively established in publicly available scientific literature. The designation appears in various contexts, referring to different investigational compounds or research topics. This guide will focus on the most relevant small molecule research associated with this numbering, specifically the work on novel deacetamidothiocolchicin-7-ols and their ester analogs, as detailed in the publication "Antitumor agents. 172. Synthesis and biological evaluation of novel deacetamidothiocolchicin-7-ols and ester analogs as antitubulin agents."
Discovery and Rationale
The colchicine (B1669291) binding site on β-tubulin represents a validated target for the development of anticancer agents.[1] Compounds that interact with this site disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] The research on the compounds detailed in "Antitumor agents. 172" stems from the exploration of thiocolchicine (B1684108) analogs with the aim of discovering novel agents with potent antitubulin activity and improved therapeutic profiles.[2] The core strategy involved the synthesis and evaluation of a series of 7-O-substituted deacetamidothiocolchicine derivatives.[2]
Synthesis of Novel Deacetamidothiocolchicine Analogs
The synthetic route to the novel deacetamidothiocolchicin-7-ols and their ester analogs is a multi-step process starting from deacetythiocolchicine. The key steps involve the formation of a thiocolchicone intermediate, followed by reduction and esterification.
Experimental Protocols
Synthesis of Thiocolchicone (8): Deacetythiocolchicine (6) is converted to thiocolchicone (8) through a process of Schiffs base equilibration followed by acid hydrolysis.[2]
Synthesis of Racemic Alcohol (9): Thiocolchicone (8) is reduced using sodium borohydride (B1222165) to yield the racemic alcohol 9. The structure of this alcohol has been confirmed by X-ray crystallographic analysis.[2]
Synthesis of Optically Pure Alcohols (9a,b): The racemic alcohol 9 is treated with the optically pure reagent (1S)-(-)-camphanic chloride. This reaction produces diastereomeric camphanate esters, which are then separated chromatographically. Subsequent hydrolysis of the separated diastereomers yields the optically pure alcohols 9a and 9b. The absolute configuration of the aS,7S-isomer (9a) was established by X-ray crystallography.[2]
Synthesis of Ester Analogs (11-15, 11a,b, 12a, 14a, and 15a): The racemic and optically active alcohols are esterified to produce a series of corresponding esters.[2]
Biological Activity and Structure-Activity Relationships
The synthesized compounds were evaluated for their ability to inhibit tubulin polymerization, their binding affinity to the colchicine site on tubulin, and their cytotoxic activity against human Burkitt lymphoma cells.[2]
Quantitative Data Summary
| Compound | Description | Tubulin Polymerization IC50 (µM) | [3H]Colchicine Binding Inhibition IC50 (µM) | Burkitt Lymphoma Cell Growth IC50 (µM) |
| (-)-Thiocolchicine (2a) | Reference Compound | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| Thiocolchicone (8) | Ketone analog | High activity | High activity | Reduced activity |
| Alcohol (9a) | (-)-aS,7S enantiomer | Equivalent to or greater than 2a | Equivalent to or greater than 2a | Equivalent to or greater than 2a |
| Acetate (B1210297) (11a) | (-)-aS,7S enantiomer | Equivalent to or greater than 2a | Equivalent to or greater than 2a | Equivalent to or greater than 2a |
| Ester (12a) | (-)-aS,7S enantiomer | High activity | High activity | Reduced activity |
| Ester (14a) | (-)-aS,7S enantiomer | High activity | High activity | Reduced activity |
| Isonicotinoate (15a) | (-)-aS,7S enantiomer | Equivalent to or greater than 2a | Equivalent to or greater than 2a | Equivalent to or greater than 2a |
Note: "High activity" and "Reduced activity" are qualitative descriptions from the source. "Equivalent to or greater than 2a" indicates comparable or better performance than the reference compound.[2]
The study revealed crucial structure-activity relationships. A key finding was that the optically pure isomers with the (-)-aS,7S configuration consistently demonstrated greater biological activity than the corresponding racemic mixtures or the isomers with the (+)-aR,7R configuration.[2] Specifically, the alcohol 9a, the acetate 11a (an oxygen isostere of thiocolchicine), and the isonicotinoate 15a showed activity equivalent to or greater than the reference compound, (-)-thiocolchicine, across all biological assays.[2] Interestingly, the ketone 8 and two other (-)-aS,7S enantiomers (12a and 14a) displayed high activity in the biochemical assays with tubulin but had reduced antiproliferative activity against the cancer cell line.[2]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these deacetamidothiocolchicine analogs is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[1] By binding to the colchicine site on β-tubulin, these agents disrupt the dynamic equilibrium of microtubule assembly and disassembly.[1] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Caption: Mechanism of action of deacetamidothiocolchicine analogs.
Experimental Workflow
The overall workflow for the discovery and evaluation of these novel antitumor agents followed a logical progression from chemical synthesis to biological characterization.
Caption: Workflow for synthesis and evaluation of antitumor agents.
Conclusion
The research presented under the "Antitumor agents. 172" designation successfully identified novel deacetamidothiocolchicine analogs with potent antitubulin and antiproliferative activities.[2] The synthesis of optically pure enantiomers was critical in elucidating the stereochemical requirements for high biological activity.[2] The findings from this work contribute to the broader understanding of the structure-activity relationships for compounds targeting the colchicine binding site on tubulin and provide a basis for the further development of this class of antitumor agents.
References
AMG 172: A Technical Whitepaper on the Anti-CD70 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 172 is an antibody-drug conjugate (ADC) that was developed by Amgen for the treatment of CD70-expressing malignancies, with a primary focus on renal cell carcinoma (RCC).[1][2] This document provides a detailed technical overview of the structure, mechanism of action, and available preclinical and clinical data for AMG 172. The development of AMG 172 was discontinued (B1498344) after a Phase I clinical trial showed limited anti-tumor activity.[1][3] However, the information gathered from its development offers valuable insights for the field of antibody-drug conjugates.
Core Structure of AMG 172
AMG 172 is a complex molecule composed of three main components: a human monoclonal antibody that targets CD70, a non-cleavable linker, and a potent cytotoxic payload.[1][2]
Monoclonal Antibody
The antibody component of AMG 172 is a human IgG1 monoclonal antibody that specifically targets CD70 (also known as CD27L or TNFSF7).[1][2] CD70 is a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily.[1] While its expression in normal tissues is restricted, it is overexpressed in various hematological and solid tumors, including renal cell carcinoma, making it an attractive target for cancer therapy.[2][4]
Linker
AMG 172 utilizes a non-cleavable linker, specifically 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC).[3][5] This linker covalently attaches the cytotoxic payload to the antibody via lysine (B10760008) residues.[1] Non-cleavable linkers are designed to release the payload only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[6] This approach is intended to minimize off-target toxicity.[6]
Cytotoxic Payload
The cytotoxic agent in AMG 172 is DM1, a maytansinoid derivative.[1][2] DM1 is a potent microtubule inhibitor that disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Table 1: Core Components of AMG 172
| Component | Description |
| Antibody | Human IgG1 monoclonal antibody[1][2] |
| Target Antigen | CD70 (CD27L)[1][2] |
| Linker | Non-cleavable 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC)[3][5] |
| Payload | DM1 (Maytansinoid)[1][2] |
| Conjugation Site | Lysine residues on the antibody[1] |
Mechanism of Action
The mechanism of action of AMG 172 follows a multi-step process typical for antibody-drug conjugates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO Meetings [meetings.asco.org]
- 5. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
Whitepaper: Target Identification and Mechanism of Action of the Novel Antitumor Agent-172
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of a drug's molecular target is a critical step in the development of new cancer therapies, providing insights into its mechanism of action, potential biomarkers, and strategies for overcoming resistance. This technical guide outlines a comprehensive, multi-pronged strategy for the target deconvolution of a hypothetical novel compound, Antitumor Agent-172 (HA-172). We present a systematic approach that integrates phenotypic screening, affinity-based proteomics, and biophysical validation assays. Detailed protocols for key experimental methodologies, including affinity chromatography coupled with mass spectrometry and the Cellular Thermal Shift Assay (CETSA), are provided. Furthermore, this document illustrates how to contextualize the identified target within established oncogenic signaling pathways, thereby providing a complete framework for elucidating the mechanism of action of novel antitumor agents.
Introduction and Phenotypic Characterization
The discovery of new antitumor agents through phenotypic screening has seen a resurgence, as it allows for the identification of compounds that induce a desired cellular outcome, such as cancer cell death, without preconceived notions about the drug's target.[1][2] this compound (HA-172) is a novel small molecule identified from a high-throughput phenotypic screen for its potent anti-proliferative activity against a panel of cancer cell lines. The initial challenge, following the discovery of such a "hit" compound, is the identification of its molecular target(s), a process often referred to as target deconvolution or target identification.[3][4]
The primary phenotypic data for HA-172 reveals broad-spectrum anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values were determined across various cancer cell lines after 72 hours of continuous exposure.
Data Presentation: Table 1. Anti-proliferative Activity of HA-172
| Cell Line | Cancer Type | IC50 (nM) of HA-172 |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 25.8 ± 3.5 |
| HCT116 | Colorectal Carcinoma | 12.5 ± 1.8 |
| K-562 | Chronic Myelogenous Leukemia | 30.1 ± 4.2 |
| U-87 MG | Glioblastoma | 21.7 ± 2.9 |
A Multi-pronged Strategy for Target Identification
To elucidate the molecular target of HA-172, a multi-faceted approach is employed, combining direct target-binding methods with techniques to confirm target engagement in a cellular context. This strategy is designed to provide robust evidence and minimize false positives. The overall workflow integrates computational and experimental methodologies.[3][5]
Experimental Protocols
Detailed methodologies for two cornerstone techniques are provided below. These protocols represent common and robust methods for identifying and validating protein targets of small molecules.[6][7]
Protocol 1: Affinity Chromatography-Mass Spectrometry
Affinity chromatography remains a widely used and powerful method for isolating binding partners of a small molecule from a complex protein mixture.[6][8][9][10] This protocol involves immobilizing a derivative of HA-172 onto a solid support to "pull down" its protein targets from cell lysates.
I. Synthesis of Affinity Probe:
-
Structure-Activity Relationship (SAR) Analysis: Identify a non-essential position on HA-172 for linker attachment, ensuring that modification at this site does not abrogate biological activity.
-
Linker Attachment: Synthesize an HA-172 analog containing a linker arm (e.g., a polyethylene (B3416737) glycol spacer) terminating in a reactive group (e.g., an alkyne or an amine).
-
Biotinylation: Conjugate the linker-modified HA-172 to biotin (B1667282) for subsequent immobilization on streptavidin-coated beads.
II. Preparation of Cell Lysate:
-
Cell Culture: Grow HCT116 cells to ~80-90% confluency in appropriate culture medium.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS) and scrape into a collection tube. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubation and Clarification: Incubate on ice for 30 minutes with gentle agitation. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
III. Affinity Pulldown:
-
Bead Preparation: Wash streptavidin-coated agarose (B213101) beads three times with lysis buffer.
-
Immobilization: Incubate the beads with the biotinylated HA-172 probe (or biotin alone as a negative control) for 1 hour at 4°C with rotation to immobilize the bait.
-
Washing: Wash the beads three times with lysis buffer to remove any unbound probe.
-
Binding: Incubate the immobilized beads with 1-2 mg of clarified cell lysate for 2-4 hours at 4°C with rotation. For a competition control, pre-incubate a separate aliquot of lysate with an excess of free, unmodified HA-172 for 1 hour before adding to the beads.
-
Washing: Wash the beads extensively (5-7 times) with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.[3]
IV. Elution and Sample Preparation for Mass Spectrometry:
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Gel Electrophoresis: Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Staining: Visualize the protein bands using a mass spectrometry-compatible silver stain or Coomassie stain.
-
In-Gel Digestion: Excise protein bands that are unique to the HA-172 pulldown or significantly reduced in the competition control lane. Perform in-gel trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[10][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses target engagement in intact cells or cell lysates.[7][12] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[13] A positive shift in the melting temperature (Tm) of a protein in the presence of a compound is strong evidence of direct binding.[14]
I. Isothermal Dose-Response (ITDR) CETSA for Potency Determination:
-
Cell Culture and Treatment: Seed HCT116 cells in a multi-well plate and grow to ~80% confluency. Treat the cells with a range of concentrations of HA-172 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvesting: Wash and harvest the cells in PBS.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat all samples at a single, predetermined temperature (e.g., a temperature that results in ~50% protein remaining soluble in the vehicle control) for 3 minutes in a thermocycler, followed by cooling to 4°C. Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Analysis by Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the total protein concentration of all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the candidate target protein.
-
Quantify the band intensities. Plot the normalized intensity against the logarithm of the HA-172 concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.[7]
-
II. CETSA Melt Curve for Target Validation:
-
Cell Treatment: Treat intact HCT116 cells with a saturating concentration of HA-172 or vehicle control for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis and Clarification: Perform cell lysis and centrifugation as described above.
-
Analysis: Analyze the soluble fractions by Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and HA-172-treated samples. A shift of the curve to the right for the HA-172-treated sample indicates thermal stabilization and confirms target engagement.[15]
Target Validation and Signaling Pathway Analysis
Let us hypothesize that the integrated target identification approach (Section 2) converged on Kinase X , a component of the well-established PI3K/Akt/mTOR signaling pathway, as the primary target of HA-172. This pathway is frequently dysregulated in cancer and controls critical cellular processes like proliferation, survival, and metabolism.[16][17][18]
Validation of Kinase X as the bona fide target is essential. This can be achieved by:
-
Genetic knockdown (siRNA/CRISPR): Silencing the gene for Kinase X should phenocopy the effects of HA-172 treatment, reducing cell viability.
-
In vitro assays: Recombinant Kinase X should show dose-dependent inhibition by HA-172 in an enzymatic assay.
Once validated, the effect of HA-172 on the signaling cascade can be mapped. Treatment of cancer cells with HA-172 would be expected to inhibit the phosphorylation of Kinase X's downstream substrates, such as Protein Y, leading to the deactivation of pro-survival signals.
Conclusion
This technical guide provides a robust framework for the target identification of a novel antitumor agent, using the hypothetical compound HA-172 as an exemplar. By combining phenotypic data with a multi-pronged strategy that includes affinity-based proteomics, biophysical validation assays like CETSA, and computational methods, researchers can confidently identify and validate molecular targets. Placing the validated target within its known signaling context is the final, crucial step in fully elucidating the drug's mechanism of action, paving the way for further preclinical and clinical development. The detailed protocols and logical workflows presented herein serve as a comprehensive resource for professionals in the field of drug discovery.
References
- 1. Frontiers | Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening [frontiersin.org]
- 2. Phenotypic screening in cancer drug discovery — past, present and future | Semantic Scholar [semanticscholar.org]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity-based methods in drug-target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
AMP-17: A Membrane-Disrupting Antimicrobial Peptide
An in-depth analysis of current scientific literature reveals that "Antitumor agent-172" is not a universally recognized designation for a single compound. Rather, the identifier appears in the context of several distinct experimental agents, each with its own unique mechanism of action and signaling pathway. This guide synthesizes the available data for the most prominently cited of these agents.
AMP-17, an antimicrobial peptide derived from Musca domestica, has demonstrated significant antitumor activity, particularly against human leukemia K562 cells. Its primary mechanism involves the disruption of cell membrane integrity and the induction of apoptosis.
Signaling Pathway of AMP-17
The antitumor effects of AMP-17 are initiated by its interaction with the cancer cell membrane, leading to a cascade of events culminating in apoptosis.
AMP-17 induced apoptosis signaling pathway.
Quantitative Data for AMP-17
| Parameter | Cell Line | Value | Reference |
| IC50 | K562 | 58.91 ± 3.57 µg/mL | [1] |
Experimental Protocols for AMP-17
Cell Viability Assay (CCK-8) [1]
-
Human leukemia K562 cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of AMP-17 for a specified duration.
-
10 µL of CCK-8 solution was added to each well and incubated for 2-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
-
K562 cells were treated with AMP-17 at the indicated concentrations.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
AMG 172: An Anti-CD27L Antibody-Drug Conjugate
AMG 172 is an antibody-drug conjugate (ADC) that was investigated for the treatment of relapsed/refractory clear cell renal cell carcinoma (ccRCC). It consists of an antibody targeting CD27L conjugated to a maytansinoid cytotoxin.
Mechanism of Action of AMG 172
The proposed mechanism of AMG 172 involves binding to CD27L on tumor cells, internalization of the ADC, and subsequent release of the cytotoxic payload, leading to cell death.
Proposed mechanism of action for AMG 172.
Clinical Trial Data for AMG 172
A first-in-human study provided the following data on the safety and efficacy of AMG 172 in patients with relapsed/refractory ccRCC.[2]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 1.6 mg/kg |
| Partial Response (PR) | 5.4% (2 patients) |
| Stable Disease (SD) | 16.2% (6 patients) |
| Progressive Disease (PD) | 35.1% (13 patients) |
| Most Common Adverse Events | Thrombocytopenia (59%), Nausea (54%), Decreased appetite (49%), Vomiting (46%), Fatigue (35%) |
Experimental Protocol: First-in-Human Clinical Trial[2]
Study Design
-
An open-label, adaptive dose-exploration and dose-expansion study.
-
Patients with relapsed/refractory clear cell renal cell carcinoma were enrolled.
-
AMG 172 was administered on a biweekly dosing schedule.
-
Dose-escalation cohorts were studied to determine the MTD.
Assessments
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests. Dose-limiting toxicities (DLTs) were evaluated to establish the MTD.
-
Pharmacokinetics (PK): Plasma concentrations of AMG 172, unconjugated antibody, and unconjugated cytotoxin were measured at various time points to assess exposure and dose proportionality.
-
Pharmacodynamics: Not detailed in the provided search results.
-
Antitumor Activity: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
CFTRinh-172: A CFTR Channel Inhibitor
CFTRinh-172 is a thiazolidinone derivative that acts as a selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. While not primarily an antitumor agent, its mechanism of action on a specific signaling component is well-characterized.
Mechanism of CFTRinh-172 Inhibition
CFTRinh-172 directly modulates the gating of the CFTR chloride channel in a voltage-independent manner. It is not a simple pore blocker but rather induces a conformational change that closes the channel.
Mechanism of CFTR channel inhibition by CFTRinh-172.
Quantitative Data for CFTRinh-172
| Parameter | Value |
| Ki (Inhibition Constant) | 300 nM |
Experimental Protocol: Excised Inside-Out Patch Clamp[3]
-
Chinese hamster ovary (CHO) cells transiently expressing wild-type or mutant CFTR were used.
-
Excised inside-out membrane patches were obtained using standard patch-clamp techniques.
-
The patch was perfused with a solution containing ATP to activate CFTR channels.
-
CFTRinh-172 was applied to the patch at various concentrations.
-
The single-channel currents were recorded to analyze the effects of the inhibitor on channel gating, specifically the mean open time and mean closed time. The IC50 was determined from the concentration-response relationship.
References
- 1. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of a Representative Epidermal Growth Factor Receptor (EGFR) Inhibitor
Disclaimer: "Antitumor agent-172" appears to be a hypothetical compound. This technical guide provides a representative overview of the pharmacodynamics of a well-characterized class of antitumor agents, the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), using Osimertinib (B560133) (AZD9291) as a prime example. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Osimertinib is a third-generation, irreversible EGFR-TKI designed to selectively inhibit both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR-TKIs.[1][2] Unlike its predecessors, osimertinib shows significantly less activity against wild-type (WT) EGFR, leading to a wider therapeutic window and a more manageable side-effect profile.[3] Its mechanism of action centers on the covalent modification of a cysteine residue within the ATP-binding site of mutant EGFR, leading to sustained inhibition of downstream signaling pathways crucial for tumor growth and survival.[4][5]
Mechanism of Action
Osimertinib functions as a targeted covalent inhibitor. Its chemical structure includes a reactive acrylamide (B121943) group that forms an irreversible covalent bond with the cysteine-797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.[4] This covalent binding is highly selective for mutant forms of EGFR, including the T790M "gatekeeper" mutation that confers resistance to earlier generations of TKIs by increasing the receptor's affinity for ATP.[4][5]
By irreversibly occupying the ATP-binding site, osimertinib prevents the phosphorylation and subsequent activation of the EGFR protein.[4] This blockade of EGFR autophosphorylation effectively halts the initiation of downstream signaling cascades that drive key tumorigenic processes such as cell proliferation, survival, and metastasis.[1][6]
Signaling Pathway Involvement
The primary target of osimertinib is the EGFR signaling network, a critical pathway that regulates cell growth, proliferation, differentiation, and survival.[6][7] Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins, which in turn activate multiple downstream signaling cascades.[8][9]
Osimertinib's inhibition of EGFR phosphorylation leads to the downregulation of two major signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[8][9]
-
PI3K-AKT-mTOR Pathway: This cascade is crucial for promoting cell growth, survival, and metabolism, and for inhibiting apoptosis.[6][8][10]
By blocking these pathways, osimertinib induces cell cycle arrest and apoptosis in cancer cells harboring sensitizing EGFR mutations.[1]
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Quantitative Pharmacodynamic Data
The potency of osimertinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency. Osimertinib demonstrates high potency against clinically relevant EGFR mutations while being significantly less active against wild-type EGFR.
| Target | Cell Line | IC50 (nM) | Reference(s) |
| EGFR Exon 19 Deletion | LoVo | 12.92 | [11] |
| EGFR L858R | - | 12 | [12] |
| EGFR L858R / T790M | LoVo | 11.44 | [11] |
| EGFR Exon 19 Del / T790M | PC-9ER | 13 | [13] |
| EGFR L858R / T790M | H1975 | 5 | [13] |
| Wild-Type EGFR (WT EGFR) | LoVo | 493.8 | [11] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Key Experimental Protocols
The pharmacodynamic properties of EGFR inhibitors like osimertinib are commonly evaluated using a variety of in vitro assays. Below are methodologies for two key experiments.
In Vitro Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein variants.
Objective: To determine the IC50 value of an inhibitor against specific EGFR mutations in a cell-free system.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor (e.g., Osimertinib) in DMSO.
-
Prepare assay buffer containing a recombinant EGFR kinase (e.g., L858R/T790M mutant).
-
Prepare a biotinylated peptide substrate for EGFR.
-
Prepare an ATP solution at a concentration near the Km value for the specific EGFR variant.
-
Prepare a Homogeneous Time-Resolved Fluorescence (HTRF) detection buffer containing EDTA (to stop the reaction), a europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
-
Kinase Reaction:
-
Add the inhibitor dilutions and EGFR kinase solution to the wells of a low-volume 384-well plate.
-
Add the peptide substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the HTRF detection buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Cell-Based Proliferation/Viability Assay (MTS/MTT)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that harbor specific EGFR mutations.
Objective: To determine the concentration-dependent effect of an inhibitor on the growth of EGFR-mutant cancer cells.
Methodology:
-
Cell Culture:
-
Seed EGFR-mutant non-small cell lung cancer (NSCLC) cells (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the plates and add the medium containing the various inhibitor concentrations.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.
-
Incubate for 1-4 hours, allowing viable cells to metabolize the salt into a colored formazan (B1609692) product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and fit the curve to determine the IC50 value.[13]
-
Figure 2. General workflow for a cell-based proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ClinPGx [clinpgx.org]
- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Preclinical Profile of AMG 172: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG 172 is an antibody-drug conjugate (ADC) that was under development by Amgen for the treatment of CD27L (CD70) expressing malignancies, with a primary focus on clear cell renal cell carcinoma (ccRCC).[1][2] The development of AMG 172 was discontinued (B1498344) following a Phase I clinical trial due to limited antitumor activity.[3] This guide provides a comprehensive overview of the available preclinical data on AMG 172, including its mechanism of action, and findings from in vitro, in vivo, pharmacokinetic, and toxicological studies.
Introduction to AMG 172
AMG 172 is a targeted chemotherapeutic agent composed of three key components:
-
A human IgG1 monoclonal antibody: This antibody is engineered to specifically target and bind to CD27L (also known as CD70), a type II transmembrane protein belonging to the tumor necrosis factor (TNF) family.[2] CD27L is overexpressed on various tumor cells, including ccRCC, making it a promising target for directed therapy.
-
A non-cleavable linker: The antibody is connected to the cytotoxic payload via a stable 4-[N-maleimidomethyl] cyclohexane-1-carboxylate linker.[2]
-
A cytotoxic payload: The therapeutic agent is Maytansine DM1, a derivative of maytansine, which is a potent microtubule inhibitor.[2]
The design of AMG 172 aims to selectively deliver the cytotoxic payload to tumor cells that express CD27L, thereby minimizing systemic exposure and associated off-target toxicities.
Mechanism of Action
The antitumor activity of AMG 172 is initiated by the specific binding of its antibody component to the CD27L receptor on the surface of cancer cells. This binding triggers the internalization of the ADC-receptor complex. Once inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded, leading to the release of the DM1 payload. The liberated DM1 then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule assembly. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]
Caption: Mechanism of action of AMG 172.
Preclinical Efficacy
In Vitro Studies
Specific in vitro cytotoxicity data, such as IC50 values for AMG 172 against various cancer cell lines, are not publicly available. However, the mechanism of action of the DM1 payload is well-established, and it is expected that AMG 172 would demonstrate potent cytotoxicity in CD27L-positive cell lines.
Representative Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture CD27L-positive (e.g., 786-O) and CD27L-negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of AMG 172 and a non-targeting control ADC for 72-96 hours.
-
Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value using non-linear regression analysis.
In Vivo Studies
The antitumor activity of AMG 172 was evaluated in mouse xenograft models using human clear cell renal cell carcinoma (ccRCC) subcutaneous tumors.[1][4]
Table 1: Summary of In Vivo Efficacy of AMG 172
| Parameter | Finding | Source |
| Animal Model | Mice with human ccRCC subcutaneous tumor xenografts (e.g., 786-O) | [1][4][5] |
| Estimated Effective Plasma Concentration | 2800 ng/mL for 90% tumor cell killing | [5] |
Representative Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant human ccRCC cells (e.g., 786-O) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups and administer AMG 172, a vehicle control, and a non-targeting ADC control intravenously at various dose levels and schedules.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Euthanize mice when tumors reach a maximum size or at the end of the study period.
-
Data Analysis: Analyze tumor growth inhibition, tumor regression, and survival data.
Caption: Workflow for an in vivo xenograft study.
Preclinical Pharmacokinetics and Toxicology
Pharmacokinetic and toxicology studies of AMG 172 were conducted in rats and cynomolgus monkeys.[1][4]
Pharmacokinetics
Table 2: Summary of Preclinical Pharmacokinetics of AMG 172
| Parameter | Finding | Source |
| Animal Model | Cynomolgus Monkey | [1][4] |
| PK Model | Two-compartment open linear model | [1][4] |
| Predicted Human Clearance | 9.45 mL/hr (for a 70 kg individual) | [1][4] |
Representative Experimental Protocol: Preclinical Pharmacokinetic Study
-
Animal Dosing: Administer a single intravenous dose of AMG 172 to cynomolgus monkeys.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Separate plasma and analyze the concentration of total antibody, conjugated ADC, and free DM1 using validated bioanalytical methods (e.g., ELISA, LC-MS/MS).
-
Pharmacokinetic Modeling: Use pharmacokinetic software to model the concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.
Toxicology
Table 3: Summary of Preclinical Toxicology of AMG 172
| Parameter | Finding | Source |
| Animal Models | Rat, Cynomolgus Monkey | [1][4] |
| Key Toxicities | Anticipated to be consistent with maytansinoid-based ADCs (e.g., hematologic and hepatic) | [3] |
| STD10 in Rats | Not publicly available | [1][4] |
| HNSTD in Cynomolgus Monkeys | Not publicly available | [1][4] |
Representative Experimental Protocol: Preclinical Toxicology Study
-
Dose Groups: Assign animals (rats and cynomolgus monkeys) to multiple dose groups, including a vehicle control and recovery groups.
-
Dosing Regimen: Administer AMG 172 intravenously on a repeated schedule (e.g., weekly for 4 weeks).
-
Monitoring: Conduct daily clinical observations, and regular measurements of body weight, food consumption, hematology, clinical chemistry, and coagulation parameters.
-
Necropsy and Histopathology: At the end of the study (and recovery period), perform a full necropsy and histopathological examination of all major organs.
-
NOAEL Determination: Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Conclusion
The preclinical data for AMG 172 suggested a targeted mechanism of action with expected antitumor activity in CD27L-expressing tumors. The pharmacokinetic profile was characterized in non-human primates, and toxicology studies were conducted to support the first-in-human clinical trial. Despite the promising preclinical rationale, the clinical development of AMG 172 was halted due to limited efficacy observed in the Phase I study. This underscores the challenges in translating preclinical findings into clinical success for antibody-drug conjugates. The information presented in this guide, based on publicly available data, provides a valuable case study for researchers and professionals in the field of oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Core Chemical and Biological Properties of AMG 172
An in-depth analysis of the investigational compound "Antitumor agent-172" reveals that this designation does not correspond to a standardly recognized chemical entity in public scientific databases. However, the numeric identifier "172" is associated with the antibody-drug conjugate (ADC) AMG 172 . This technical guide will focus on the known properties and experimental framework of AMG 172, a compound developed by Amgen for the treatment of renal cell carcinoma.
AMG 172 is a complex biomolecule, an immunoconjugate designed to specifically target and eliminate cancer cells.[1][2] As an ADC, its properties are best understood by examining its three primary components: a monoclonal antibody, a cytotoxic payload, and a chemical linker.
-
Monoclonal Antibody: The targeting component of AMG 172 is a human immunoglobulin G1 (IgG1) monoclonal antibody. This antibody is engineered to bind with high specificity to CD27L (also known as CD70), a protein found on the surface of certain cancer cells, including renal cell carcinoma.[1][2]
-
Cytotoxic Payload: The component responsible for cell killing is DM1 (Mertansine), a derivative of the potent antitumor agent maytansine.[2][3] Maytansinoids are highly toxic compounds that inhibit cell division by interfering with the formation of microtubules, essential structures for cell division.[3]
-
Linker: A non-cleavable linker is used to attach the DM1 payload to the anti-CD27L antibody.[1][2] This type of linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cancer cell and degraded within the lysosome.
Quantitative Data Summary
The following table summarizes the key quantitative data available for AMG 172, primarily derived from its Phase I clinical trial (NCT01497821).[4][5]
| Parameter | Value | Notes |
| Drug Class | Antibody-Drug Conjugate (ADC) | Targets CD27L (CD70) |
| Payload | Maytansinoid DM1 | A potent microtubule inhibitor |
| Linker Type | Non-cleavable | Ensures payload release inside the target cell |
| Clinical Trial Phase | Phase I (Completed) | Investigated in relapsed/refractory clear cell renal cell carcinoma (ccRCC) |
| Dose Range Studied | 0.15 - 2.4 mg/kg | Administered biweekly |
| Maximum Tolerated Dose (MTD) | 1.6 mg/kg | The highest dose with acceptable toxicity |
| Common Adverse Events | Thrombocytopenia (59%), Nausea (54%), Decreased appetite (49%), Vomiting (46%), Fatigue (35%) | As expected for a maytansinoid-based ADC |
| Efficacy | Limited antitumor activity | Partial response in 5.4% of patients |
| Development Status | Discontinued | Due to limited efficacy |
Mechanism of Action
The therapeutic strategy of AMG 172 is based on the targeted delivery of a potent cytotoxin to cancer cells. The process begins with the antibody component of AMG 172 binding to the CD27L protein on the surface of a cancer cell. This binding triggers the cell to internalize the entire ADC. Once inside the cell, the ADC is transported to the lysosome, where the antibody is degraded, releasing the DM1 payload. The freed DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][2][3]
Experimental Protocols
Synthesis and Conjugation of AMG 172
The production of an antibody-drug conjugate like AMG 172 is a multi-step process:
-
Antibody Production: The anti-CD27L human IgG1 monoclonal antibody is produced using recombinant DNA technology in mammalian cell culture.
-
Payload and Linker Synthesis: The maytansinoid payload, DM1, and the non-cleavable linker are synthesized chemically.
-
Conjugation: The antibody is treated with a reducing agent to break interchain disulfide bonds, exposing free thiol groups. The linker-payload construct is then reacted with the reduced antibody, forming a stable thioether bond.
-
Purification: The resulting ADC is purified using chromatography techniques to remove unconjugated antibody, free payload, and other impurities.
Phase I Clinical Trial Protocol (NCT01497821)
The first-in-human study of AMG 172 was designed to assess its safety, tolerability, and pharmacokinetics.
-
Study Design: An open-label, dose-escalation study in patients with relapsed or refractory clear cell renal cell carcinoma.[4]
-
Objectives:
-
Primary: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose.
-
Secondary: To evaluate the pharmacokinetic profile, pharmacodynamics, and preliminary antitumor activity.
-
-
Methodology:
-
Patient Selection: Patients with confirmed ccRCC who had failed at least two prior lines of therapy were enrolled.
-
Dose Escalation: AMG 172 was administered intravenously every two weeks in escalating dose cohorts.
-
Safety Monitoring: Patients were monitored for adverse events, and dose-limiting toxicities were recorded.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to measure the concentration of the conjugated antibody, total antibody, and the DM1 payload.[4][6]
-
Efficacy Assessment: Tumor responses were evaluated using standard imaging criteria.
-
Conclusion
While "this compound" is not a recognized name, the investigational drug AMG 172 provides a case study of a rationally designed antibody-drug conjugate. Although its clinical development was halted due to limited efficacy, the data from its preclinical and clinical studies offer valuable insights for researchers and drug development professionals in the field of targeted cancer therapy. The principles of its design, mechanism of action, and the methodologies used for its evaluation are representative of the broader class of maytansinoid-based ADCs.
References
- 1. Facebook [cancer.gov]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 172 First in Human Study in Patients With Kidney Cancer | Clinical Research Trial Listing [centerwatch.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-172
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-172 is a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1), a key enzyme implicated in the growth and metastasis of various human cancers, including glioblastoma. Dysregulation of the TPK1 signaling pathway is a critical event in tumorigenesis, leading to uncontrolled cell proliferation, evasion of apoptosis, and enhanced cell migration. This compound is designed to specifically target the ATP-binding pocket of TPK1, thereby inhibiting its kinase activity and downstream signaling. These application notes provide detailed protocols for essential cell-based assays to characterize the efficacy and mechanism of action of this compound in cancer cell lines, with a focus on the A-172 glioblastoma cell line.
Mechanism of Action
This compound exerts its antitumor effects by inhibiting the TPK1 signaling pathway. TPK1, upon activation by upstream growth factors, phosphorylates and activates the downstream effector protein, Proliferation-Associated Protein (PAP). Phosphorylated PAP (p-PAP) then translocates to the nucleus, where it promotes the transcription of genes involved in cell cycle progression and inhibits the expression of pro-apoptotic proteins such as Bad. By inhibiting TPK1, this compound prevents the phosphorylation of PAP, leading to cell cycle arrest and the induction of apoptosis. Furthermore, TPK1 has been shown to influence the expression of matrix metalloproteinases (MMPs), which are crucial for cell migration and invasion.[1][2] Inhibition of TPK1 by this compound is therefore also expected to reduce the metastatic potential of cancer cells.
Caption: TPK1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the A-172 glioblastoma cell line.
Table 1: Cytotoxicity of this compound on A-172 Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.5 |
| 10 | 15.8 | 2.1 |
| 100 | 5.2 | 1.5 |
| IC50 (µM) | 1.2 |
Table 2: Induction of Apoptosis by this compound in A-172 Cells
| Treatment (24h) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound (1 µM) | 15.4 | 5.2 | 20.6 |
| This compound (5 µM) | 35.8 | 12.7 | 48.5 |
Table 3: Inhibition of Cell Migration by this compound in A-172 Cells
| Treatment (24h) | Wound Closure (%) | Inhibition of Migration (%) |
| Vehicle Control | 95.2 | 0 |
| This compound (1 µM) | 42.1 | 55.8 |
| This compound (5 µM) | 15.7 | 83.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[3][4]
Materials:
-
A-172 glioblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A-172 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[5]
Materials:
-
A-172 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A-172 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.[2]
Materials:
-
A-172 cells
-
6-well plates
-
This compound
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed A-172 cells in 6-well plates and grow to a confluent monolayer.
-
Create Scratch: Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium with this compound at desired concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and 24 hours.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Caption: Workflow for the Wound Healing/Scratch Assay.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the TPK1 signaling pathway.
Materials:
-
A-172 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-TPK1, anti-p-PAP, anti-PAP, anti-Bad, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Prepare total protein lysates from treated and untreated A-172 cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Caption: Workflow for Western Blot Analysis.
References
- 1. Inhibition of glioma cell line A-172 MMP activity and cell invasion in vitro by a nutrient mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Migration and Invasion Effects of Astaxanthin against A172 Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRIBB11 Induces Apoptosis in A172 Glioblastoma Cells via MULE-Dependent Degradation of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for Antitumor Agent-172
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antitumor agent-172 is an inhibitor of the β-catenin/BCL9 interaction, with a reported IC50 of 3.92 μM.[1] This agent has been shown to activate T cells, promote antigen presentation, and exhibit antitumor efficacy in mouse models.[1] These application notes provide detailed protocols for utilizing this compound in cell culture settings to assess its antitumor effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 3.92 μM | Not specified | [1] |
| Binding Affinity (Kd) | 82 nM | Not specified | [1] |
Note: The specific cell line used to determine the IC50 was not provided in the available documentation. Researchers should determine the IC50 for their specific cell line of interest.
Experimental Protocols
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., A-172 human glioblastoma cells)[2][3]
-
Complete culture medium (e.g., DMEM)[3]
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4][5] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A starting range could be from 0.1 µM to 100 µM to bracket the known IC50. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO).[4][5]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6] Incubate for 1-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4][6] Mix gently to ensure complete solubilization.[6]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
This protocol is to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit[7]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells.[8]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4][8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4] Transfer 100 µL of the cell suspension to a flow cytometry tube.[4] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[4] Analyze the samples by flow cytometry within one hour.[4] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are Annexin V- and PI-positive.[9]
This protocol is to detect changes in protein expression in key signaling pathways, such as the Wnt/β-catenin pathway, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[10] Determine the protein concentration of each sample using a protein assay.[10]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel.[10] Run the gel until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Perform densitometric analysis of the bands to quantify protein expression levels relative to the loading control.[10]
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Migration and Invasion Effects of Astaxanthin against A172 Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A172 Cells [cytion.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Antitumor Agent-172: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-172 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various oncology models. As with any experimental compound, understanding its stability and establishing appropriate storage conditions are critical for ensuring the integrity of experimental results and for its future development as a potential therapeutic. These application notes provide a comprehensive overview of the stability profile of this compound and detailed protocols for its handling and storage.
Stability Profile of this compound
The stability of this compound has been evaluated under various conditions to determine its degradation profile. These studies are essential for defining appropriate storage and handling procedures to maintain the compound's purity and activity.[1][2][3] Stability testing is a crucial component in the development of pharmaceutical products to ensure their safety, efficacy, and quality throughout their shelf life.[1][2]
Solid-State Stability
Solid-state stability studies are performed to assess the impact of temperature, humidity, and light on the neat compound.
Table 1: Solid-State Stability of this compound
| Condition | Duration | Purity by HPLC (%) | Observations |
| Long-Term | |||
| 2-8°C | 12 months | >99% | No significant degradation observed. |
| 25°C / 60% RH | 12 months | 98.5% | Minor degradation detected. |
| Accelerated | |||
| 40°C / 75% RH | 6 months | 95.2% | Significant degradation observed. |
| Photostability | |||
| ICH Option 2 (Xenon Lamp) | 1.2 million lux hours | 96.8% | Moderate degradation, indicating light sensitivity. |
Solution Stability
The stability of this compound in various solvents is critical for its use in in vitro and in vivo studies.
Table 2: Solution Stability of this compound (in DMSO at -20°C)
| Concentration | Duration | Purity by HPLC (%) | Observations |
| 10 mM | 1 month | >99% | Stable. |
| 10 mM | 3 months | 98.9% | Minor degradation. Recommend using within 1 month. |
| 10 mM | 6 months | 96.5% | Significant degradation. Not recommended. |
Table 3: Stability in Aqueous Buffers at 37°C
| Buffer (pH) | Duration (hours) | Purity by HPLC (%) |
| PBS (7.4) | 24 | 97.1% |
| PBS (7.4) | 48 | 94.5% |
| Acetate (5.0) | 24 | 98.8% |
| Acetate (5.0) | 48 | 97.6% |
Recommended Storage and Handling
Based on the stability data, the following storage and handling procedures are recommended to ensure the integrity of this compound.
-
Solid Compound : Store at 2-8°C in a light-protected container. For long-term storage, -20°C is recommended.
-
Stock Solutions (in DMSO) : Prepare fresh or store at -80°C in small aliquots for no longer than 6 months.[4] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions : Prepare fresh for each experiment. Due to limited stability in aqueous buffers at physiological temperatures, use within 24 hours of preparation.
Experimental Protocols
The following protocols describe the methods used to assess the stability of this compound.
Protocol: HPLC-Based Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and stability of small molecules.[1]
Objective: To determine the purity of this compound and quantify its degradation over time under various storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor agent-126 | Apoptosis | 3014356-10-3 | Invivochem [invivochem.com]
Application Notes: Western Blot Analysis of Antitumor Agent-172
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing Western blot analysis to investigate the effects of Antitumor Agent-172 on protein expression in cancer cells. The protocol covers the entire workflow from cell lysate preparation to protein detection and is intended to serve as a comprehensive guide for elucidating the agent's mechanism of action.
Western blotting is a crucial technique in cancer research for detecting and quantifying specific proteins within a complex biological sample.[1][2] This method is invaluable for understanding how novel therapeutics like this compound impact cellular signaling pathways, protein expression levels, and post-translational modifications.[1][2]
Hypothetical Signaling Pathway Affected by this compound
Many antitumor agents function by targeting signaling pathways that are essential for the proliferation and survival of cancer cells.[3][4][5] The diagram below illustrates a hypothetical pathway where this compound is proposed to inhibit the PI3K/Akt signaling pathway, a frequently dysregulated pathway in cancer, leading to the induction of apoptosis.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. Antitumor Drugs and Their Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Antitumor Agent-172
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-172 is a novel investigational compound demonstrating potent cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its primary mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further preclinical and clinical development. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of novel therapeutic agents, offering rapid, quantitative, single-cell analysis of complex biological processes.[1][2][3]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells, specifically focusing on the induction of apoptosis and cell cycle perturbation. The provided methodologies are optimized for the A172 human glioblastoma cell line, a commonly used model in neuro-oncology research.[4][5][6][7]
Principle of Assays
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but can penetrate late-stage apoptotic and necrotic cells with compromised membrane integrity. By co-staining with Annexin V-FITC and PI, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Cell Cycle Analysis (Propidium Iodide Staining):
The cell cycle is a tightly regulated process that governs cell proliferation. Antitumor agents often exert their effects by disrupting the progression of the cell cycle, leading to arrest at specific phases.[8][9][10] Flow cytometry with PI staining allows for the quantitative analysis of cellular DNA content.[11] Since the amount of DNA doubles as cells progress from the G0/G1 phase to the G2/M phase, PI fluorescence intensity is directly proportional to the DNA content. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Data Presentation
Table 1: Apoptosis Induction in A172 Cells by this compound
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.9 |
| This compound | 25 | 42.1 ± 4.2 | 38.4 ± 3.7 | 19.5 ± 2.8 |
| This compound | 50 | 15.8 ± 2.9 | 55.3 ± 4.1 | 28.9 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of A172 Cells Treated with this compound
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| This compound | 10 | 52.1 ± 3.1 | 25.3 ± 2.0 | 22.6 ± 1.8 |
| This compound | 25 | 40.2 ± 2.5 | 18.7 ± 1.7 | 41.1 ± 2.3 |
| This compound | 50 | 25.9 ± 2.2 | 10.5 ± 1.4 | 63.6 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide
Materials:
-
A172 human glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (0.25%)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed A172 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).[12]
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Gently wash the cells with PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.[12]
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Repeat the centrifugation and washing step.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[12]
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[12]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
Materials:
-
A172 human glioblastoma cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, cold
-
PI/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest and wash the cells as described in steps 2 and 3 of Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[12]
-
-
Incubation:
-
Incubate the fixed cells at -20°C for at least 1 hour. Cells can be stored at -20°C for several days.[12]
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.[12]
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[12]
-
-
Incubation:
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
-
Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel. Use a doublet discrimination gate to exclude cell aggregates.[12]
-
Disclaimer
The data and protocols provided in this document are intended for research use only. The hypothetical data presented is for illustrative purposes to demonstrate expected outcomes. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Induction of apoptosis by capsaicin in A172 human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRIBB11 Induces Apoptosis in A172 Glioblastoma Cells via MULE-Dependent Degradation of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Study of the effect of antitumor agents on cell cycle traverse by flow cytometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle phase-specific cytotoxicity of the antitumor agent maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Antitumor Agent-172 in Combination with Chemotherapy
Disclaimer: "Antitumor agent-172" is a hypothetical designation created for this document. The following application notes and protocols are based on the established mechanisms of PI3K/Akt pathway inhibitors and their synergistic effects when combined with traditional chemotherapy. The data presented are illustrative and compiled from publicly available research on this class of compounds.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers and is associated with resistance to conventional chemotherapies.[2][3] By selectively inhibiting this pathway, this compound has shown significant antitumor activity as a single agent and demonstrates strong synergistic effects when used in combination with standard cytotoxic chemotherapy agents such as taxanes (e.g., docetaxel) and platinum-based drugs (e.g., cisplatin).[1][4][5] These notes provide an overview of the preclinical data and protocols for evaluating the combination of this compound with chemotherapy.
Mechanism of Action
This compound selectively inhibits the p110α and p110β isoforms of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.[6][7] In combination with chemotherapy, this compound has been shown to lower the threshold for chemotherapy-induced apoptosis, potentially by preventing the pro-survival signals that are often upregulated in response to DNA damage.[4]
Figure 1: Proposed mechanism of this compound in combination with chemotherapy.
Data Presentation
The following tables summarize the quantitative data for this compound as a single agent and in combination with chemotherapy.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | This compound IC50 (nM)[8][9] |
|---|---|---|
| MCF-7 | Breast Cancer | 68 |
| MDA-MB-231 | Breast Cancer | 162 |
| A549 | Lung Cancer | 150 |
| H460 | Lung Cancer | 125 |
| PC-3 | Prostate Cancer | 210 |
| OVCAR3 | Ovarian Cancer | 95 |
Table 2: Synergistic Effects of this compound with Chemotherapy on Cell Viability
| Cell Line | Chemotherapy | Chemotherapy IC50 (µM) | This compound (50 nM) + Chemo IC50 (µM) | Combination Index (CI)* |
|---|---|---|---|---|
| A549 | Cisplatin | 7.5 | 3.2 | 0.68 |
| H460 | Docetaxel | 0.05 | 0.02 | 0.75 |
| PC-3 | Docetaxel | 0.02 | 0.008 | 0.62 |
| OVCAR3 | Cisplatin | 5.0 | 2.1 | 0.59 |
*Combination Index (CI) < 0.9 indicates synergy.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|---|
| A549 (Lung) | Vehicle Control | 1550 ± 150 | - |
| Docetaxel (10 mg/kg) | 850 ± 110 | 45.2 | |
| This compound (50 mg/kg) | 980 ± 125 | 36.8 | |
| Combination | 350 ± 80 | 77.4 | |
| PC-3 (Prostate) | Vehicle Control | 1800 ± 200 | - |
| Docetaxel (10 mg/kg) | 1050 ± 150 | 41.7 | |
| This compound (50 mg/kg) | 1100 ± 160 | 38.9 |
| | Combination | 420 ± 95 | 76.7 |
Experimental Protocols
Figure 2: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT/MTS)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with chemotherapy.
-
Materials:
-
Cancer cell lines (e.g., A549, PC-3)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Docetaxel)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours.
-
Compound Treatment:
-
For single-agent IC50: Prepare serial dilutions of this compound and the chemotherapeutic agent in separate plates.
-
For combination studies: Treat cells with a fixed concentration of this compound (e.g., 50 nM) and serial dilutions of the chemotherapeutic agent.
-
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
MTT/MTS Addition: Add 20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours.
-
Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
-
Western Blot for PI3K/Akt Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.[6][10][11]
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt (total), anti-p-S6, anti-S6 (total), anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse cells treated with this compound (e.g., 100 nM for 2 hours) and controls. Quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.[4][12]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., A549, PC-3)
-
This compound formulated for oral gavage
-
Chemotherapeutic agent formulated for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a volume of 100-150 mm³. Randomize mice into treatment groups (Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration:
-
Administer this compound orally (e.g., daily).
-
Administer chemotherapy via injection (e.g., intraperitoneally, once weekly).
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Toxicity Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period (e.g., 21-28 days).
-
Analysis: Compare tumor growth rates and final tumor volumes between treatment groups. Calculate tumor growth inhibition.
-
Conclusion
This compound, a novel PI3K inhibitor, demonstrates significant potential for use in combination with standard chemotherapy regimens. The synergistic effects observed in both in vitro and in vivo models suggest that this combination therapy could enhance treatment efficacy and potentially overcome chemoresistance in various cancer types. The protocols outlined in this document provide a framework for the continued investigation of this compound in preclinical and clinical settings.
References
- 1. Synergistic Effects of Targeted PI3K Signaling Inhibition and Chemotherapy in Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K Inhibitor Combined With Chemotherapy Can Enhance the Apoptosis of Neuroblastoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effects of a combined treatment of PI3K/mTOR dual inhibitor LY3023414 and carboplatin on human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antitumor Agent-172
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-172. The information is presented in a question-and-answer format to directly address common issues, particularly those related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Compound 28, is a potent and selective inhibitor of the β-catenin/B-cell lymphoma 9 (β-catenin/BCL9) protein-protein interaction. It has demonstrated antitumor activity in preclinical models and is a valuable tool for research in Wnt signaling pathways.
Q2: What is the primary challenge when working with this compound?
The primary challenge is its limited aqueous solubility. While highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), it is practically insoluble in aqueous buffers such as water, phosphate-buffered saline (PBS), and cell culture media. This can lead to precipitation and inaccurate results in biological assays if not handled correctly.
Q3: How should I store this compound?
This compound should be stored as a solid at -20°C. For long-term storage, it is recommended to keep it in a desiccator to prevent moisture absorption, which can affect its stability and solubility. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound has been determined in a limited number of solvents. The following table summarizes the available data. Researchers should note that the aqueous solubility is very low, a common characteristic for this class of compounds.
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (149.07 mM) | Requires sonication and warming to 60°C for complete dissolution. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. |
| Water | Very Low / Practically Insoluble | Quantitative data is not available. Similar β-catenin/BCL9 inhibitors exhibit solubility in the range of 0.05-0.11 µg/mL. |
| Ethanol (B145695) | Very Low / Practically Insoluble | Quantitative data is not available. |
| Phosphate-Buffered Saline (PBS) | Very Low / Practically Insoluble | Quantitative data is not available. Precipitation is likely when diluting a DMSO stock solution directly into PBS without intermediate steps or formulation aids. |
Troubleshooting Guide
Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common issue due to the low aqueous solubility of the compound. Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of this compound in your assay may be too high. Try performing a serial dilution to determine the maximum achievable concentration in your final assay buffer without precipitation.
-
Use a pre-dilution step: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or a small volume of your final buffer.
-
Increase the percentage of DMSO in the final solution: While it's important to keep the final DMSO concentration low to avoid solvent toxicity in cell-based assays (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a formulation aid: For in vivo studies or challenging in vitro assays, consider using a formulation vehicle. A common approach involves using a mixture of solvents and surfactants, such as PEG300 and Tween-80, to improve solubility and stability in aqueous solutions.
Q5: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
Yes, inconsistent results are often a consequence of poor solubility. If the compound precipitates, the actual concentration in your assay will be lower and more variable than intended.
-
Visually inspect for precipitation: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation (cloudiness, crystals). Centrifuging the diluted solution and using the supernatant can sometimes help, but this will alter the final concentration.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your DMSO stock solution immediately before use. Do not store working solutions in aqueous buffers.
-
Ensure complete dissolution of the stock solution: When preparing your DMSO stock, make sure the compound is fully dissolved. As noted, this may require sonication and warming. An incompletely dissolved stock will lead to inaccurate dilutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 670.84 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.71 mg.
-
Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO. For a 10 mM solution from 6.71 mg of the compound, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a 60°C water bath for 5-10 minutes and sonicate until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly after each addition to minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the well is below the tolerance level of your cell line (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
Optimizing Antitumor agent-172 treatment duration
Welcome to the technical support center for Antitumor Agent-172. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that has been shown to induce apoptosis in various cancer cell lines. Its primary mechanism involves the disruption of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2] By inhibiting this pathway, this compound leads to downstream effects such as cell cycle arrest and the activation of apoptotic cascades.
Q2: What is the recommended starting concentration and treatment duration for in vitro studies?
A2: For initial experiments, we recommend a concentration range of 1 µM to 50 µM. A typical starting point is to perform a dose-response experiment for 24, 48, and 72 hours to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[3] The optimal treatment duration will vary depending on the cell type and the experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in sterile dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced toxicity.
Q4: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A4: The efficacy of this compound against MDR cancer cells is currently under investigation. Resistance to chemotherapeutic agents can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1).[4] We recommend evaluating the expression of such transporters in your cell lines and considering co-treatment with MDR modulators if resistance is observed.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check your cell cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
Issue 2: No significant apoptosis is observed after treatment.
-
Possible Cause 1: Insufficient treatment duration or concentration.
-
Solution: Refer to the recommended dose-response and time-course experiments in the experimental protocols section. It may be necessary to increase the concentration of this compound or extend the treatment duration.
-
-
Possible Cause 2: Cell line is resistant to this compound.
-
Solution: Investigate the expression levels of key proteins in the PI3K/Akt pathway in your cell line.[1][2] Cell lines with mutations that activate downstream effectors of this pathway may be less sensitive to this compound. Consider using a positive control compound known to induce apoptosis in your cell line to validate the assay.
-
-
Possible Cause 3: Apoptosis assay is not sensitive enough.
-
Solution: Try alternative methods for detecting apoptosis. For example, if you are using an Annexin V assay, you could also perform a caspase activity assay (e.g., Caspase-3/7) or a TUNEL assay to confirm the results.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Cancer | 12.6 ± 1.5 |
| A549 | Lung Cancer | 8.9 ± 1.1 |
| HCT116 | Colon Cancer | 6.5 ± 0.9 |
Table 2: Effect of Treatment Duration on Apoptosis in MCF-7 Cells (Treated with 10 µM this compound)
| Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| 12 | 15.3 ± 2.1 |
| 24 | 35.8 ± 4.5 |
| 48 | 62.1 ± 5.9 |
| 72 | 78.4 ± 6.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[3]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
References
Technical Support Center: Antitumor Agent-172 (CFTRinh-172)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Antitumor agent-172, also known as CFTRinh-172, in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is a potent and selective blocker of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with a Ki of approximately 300 nM. It functions in a voltage-independent manner to reversibly inhibit the channel.[1][2]
Q2: Does this compound exhibit cytotoxicity in normal (non-cancerous) cells?
A2: Yes, at higher concentrations, this compound can induce cytotoxicity in normal cells. While it is non-toxic at concentrations up to 100 µM in Fischer rat thyroid (FRT) cells after 24 hours, significant cytotoxic effects have been observed in other normal cell lines at concentrations as low as 5 µM.[2][3][4]
Q3: What is the mechanism of this compound-induced cytotoxicity in normal cells?
A3: The cytotoxicity of this compound in normal cells appears to be linked to off-target effects, primarily mitochondrial dysfunction. It can induce a rapid increase in reactive oxygen species (ROS) and cause depolarization of the mitochondrial membrane, independent of CFTR expression.[4] It has also been shown to inhibit other chloride channels, such as the volume-sensitive outwardly rectifying (VSORC) chloride channel, at concentrations higher than 5 µM.[4]
Q4: Is the cytotoxicity of this compound dependent on the expression of its primary target, CFTR?
A4: No, the cytotoxic effects of this compound are not solely dependent on CFTR expression. Studies have shown that it can induce toxicity in cell lines that do not express CFTR, such as PS120 fibroblasts, indicating off-target mechanisms are at play.[3][4]
Q5: What are the recommended working concentrations to minimize cytotoxicity in normal cells?
A5: To specifically inhibit CFTR with minimal cytotoxicity to normal cells, it is recommended to use concentrations of 5 µM or lower.[4] Significant cytotoxicity has been observed at concentrations of 10 µM and above in some normal cell lines.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity observed in control (non-cancerous) cells at low concentrations (<5 µM). | Cell line is particularly sensitive to off-target effects. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.- Reduce the incubation time.- Consider using a different normal cell line for your experiments. |
| Inconsistent results in cytotoxicity assays. | - Inconsistent cell seeding density.- Bubbles in the wells of the assay plate.- Issues with the preparation of the this compound stock solution. | - Ensure a uniform single-cell suspension before seeding.- Carefully inspect plates for bubbles and remove them with a sterile pipette tip.- Prepare fresh stock solutions in DMSO and ensure complete dissolution.[5] |
| Observed cellular effects do not correlate with CFTR expression levels. | Off-target effects are likely the primary driver of the observed phenotype. | - Investigate markers of mitochondrial stress (e.g., ROS production, mitochondrial membrane potential).- Test for the inhibition of other chloride channels, such as VSORC.- Use a CFTR-knockout or CFTR-negative cell line as a control to differentiate between on-target and off-target effects. |
| Difficulty dissolving this compound. | The compound has low aqueous solubility. | - Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).- For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells.[2][5] |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various normal cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Kidney Proximal Convoluted Tubule (PCT) Cells (CFTR-expressing)
| Concentration (µM) | Incubation Time | Assay | % Cell Viability (approx.) | Reference |
| 1 - 20 | 24 hours | Live/Dead Assay | No significant effect | [3] |
| 10 | 24 hours | MTT Assay | ~80% | [3] |
| 20 | 24 hours | MTT Assay | ~60% | [3] |
| 50 | 24 hours | Live/Dead & MTT | Significant cell death | [3] |
Table 2: Cytotoxicity of this compound in PS120 Fibroblasts (non-CFTR-expressing)
| Concentration (µM) | Incubation Time | Assay | % Cell Viability (approx.) | Reference |
| 5 | 24 hours | MTT Assay | ~85% | [3] |
| 10 | 24 hours | MTT Assay | ~70% | [3] |
| 20 | 24 hours | MTT Assay | ~50% | [3] |
| 50 | 24 hours | MTT Assay | ~20% | [3] |
Table 3: Cytotoxicity of this compound in Fischer Rat Thyroid (FRT) Epithelial Cells
| Concentration (µM) | Incubation Time | Assay | % Cell Viability (approx.) | Reference |
| up to 100 | 24 hours | Dihydrorhodamine Assay | No toxicity observed | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (Live/Dead Staining)
This protocol is based on the methodology described for assessing the cytotoxicity of this compound in kidney PCT cells.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining: Prepare a solution of calcein-AM (for live cells, green fluorescence) and ethidium (B1194527) homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.
-
Imaging: Wash the cells with PBS and then incubate with the staining solution. Visualize and capture images using a fluorescence microscope.
-
Quantification: Quantify the number of live and dead cells in multiple fields of view for each condition.
MTT Cell Proliferation Assay
This protocol is adapted from studies investigating the effect of this compound on the viability of various cell lines.[3]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Off-target mechanism of this compound cytotoxicity in normal cells.
Caption: Troubleshooting logic for unexpected cytotoxicity of this compound.
References
- 1. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Troubleshooting AMG 172 Antibody Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with the AMG 172 antibody-drug conjugate (ADC). The following information is presented in a question-and-answer format to directly address common problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is antibody aggregation and why is it a concern for AMG 172?
Antibody aggregation is the self-association of individual antibody molecules into larger, often non-functional and potentially immunogenic, complexes.[1] For a therapeutic ADC like AMG 172, which consists of a monoclonal antibody targeting CD27L conjugated to the cytotoxic agent DM1, aggregation can lead to reduced efficacy, altered pharmacokinetics, and an increased risk of adverse immune responses.[1][2][3]
Q2: What are the common causes of protein aggregation in experiments?
Protein aggregation can be triggered by a variety of factors that disrupt the stability of a protein's native conformation. These can be broadly categorized as:
-
Environmental Stressors: Exposure to extreme temperatures, non-optimal pH, or oxidative stress can lead to protein aggregation.[4] High temperatures can destabilize the non-covalent interactions that maintain a protein's structure, while pH values far from a protein's isoelectric point can alter its charge distribution, leading to aggregation.[4]
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[3][4]
-
Issues with Formulation: The composition of the buffer, including its pH, ionic strength, and the presence or absence of stabilizing excipients, plays a critical role in maintaining antibody stability.[5][6]
-
Physical Stress: Agitation, shear forces from pumping, and freeze-thaw cycles can induce unfolding and subsequent aggregation.[5]
-
Intrinsic Properties of the Antibody: The amino acid sequence of the antibody itself can predispose it to aggregation.[3][6] As an ADC, the conjugation of the DM1 payload to the antibody can also alter its surface properties and increase its propensity to aggregate.[3]
Troubleshooting Guide: AMG 172 Aggregation
If you are observing aggregation with your AMG 172 sample, follow this troubleshooting guide to identify the potential cause and implement corrective actions.
Step 1: Characterize the Aggregation
First, it is crucial to characterize the nature and extent of the aggregation.
Table 1: Analytical Techniques for Aggregation Characterization
| Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides the size distribution of particles in solution and can detect the formation of aggregates.[4] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing (reducing or non-reducing) conditions. | Can identify the presence of covalent and non-covalent aggregates. |
| Visual Inspection | Simple observation of the sample. | Detects visible precipitation or turbidity. |
Step 2: Identify the Root Cause
Use the following decision tree to systematically investigate the potential causes of aggregation.
Caption: Troubleshooting decision tree for antibody aggregation.
Step 3: Implement and Test Solutions
Based on your findings from the root cause analysis, implement the following solutions.
Table 2: Summary of Troubleshooting Strategies for AMG 172 Aggregation
| Parameter | Problem | Recommended Action |
| Temperature | Exposure to high temperatures or multiple freeze-thaw cycles. | Store AMG 172 at the recommended temperature. Aliquot the antibody into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
| pH | The buffer pH is close to the isoelectric point (pI) of the antibody, minimizing electrostatic repulsion. | Adjust the buffer pH to be at least 1 unit away from the pI.[4] Perform a pH screening study to identify the optimal pH for stability. |
| Ionic Strength | Suboptimal salt concentration leading to insufficient shielding of charges or salting-out effects. | Screen a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal ionic strength.[4] |
| Excipients | Lack of stabilizing agents in the formulation. | Add excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20 or 80) to the buffer. |
| Protein Concentration | High protein concentration increases the likelihood of intermolecular interactions. | If the experimental protocol allows, work with a lower concentration of AMG 172.[7] |
| Mechanical Stress | Vigorous vortexing or rapid pipetting can induce unfolding and aggregation. | Handle the antibody solution gently. Mix by slow inversion or gentle pipetting.[8] |
| Oxidation | Exposure to oxidizing agents or free radicals. | Add antioxidants like methionine or use buffers with low levels of dissolved oxygen.[9] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation: Equilibrate an appropriate SEC column (e.g., a TSKgel G3000SWxl) with the mobile phase (typically the antibody formulation buffer) at a constant flow rate.
-
Sample Preparation: Dilute the AMG 172 sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Ensure the sample is free of visible precipitates by gentle centrifugation.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluate using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species. Calculate the percentage of each species relative to the total peak area.
Caption: Experimental workflow for SEC analysis.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Sample Preparation: Dilute the AMG 172 sample to a concentration suitable for DLS analysis (typically 0.1-1.0 mg/mL) in the formulation buffer. Filter the sample through a low protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Instrument Setup: Set the instrument parameters, including the sample viscosity, refractive index, and measurement temperature.
-
Measurement: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Analysis: Analyze the correlation function to obtain the size distribution, average particle diameter (Z-average), and polydispersity index (PDI). An increase in the Z-average or PDI compared to a non-aggregated control indicates the presence of aggregates.
Understanding the Mechanism of Aggregation
The aggregation of antibodies often proceeds through a multi-step process involving the partial unfolding of the native protein, which exposes hydrophobic regions that can then interact with other molecules.
Caption: General mechanism of antibody aggregation.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Facebook [cancer.gov]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Fidabio [fidabio.com]
- 9. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Antitumor Agent-172
Disclaimer: The information provided in this guide is intended for research purposes only. The term "Antitumor agent-172" does not correspond to a single, well-defined compound in publicly available scientific literature. Therefore, this document provides generalized troubleshooting advice and protocols applicable to novel antitumor agents, drawing on common challenges and methodologies encountered in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for a novel antitumor agent like this compound?
Novel antitumor agents can function through various mechanisms. Often, they target specific signaling pathways that are dysregulated in cancer cells. For example, many agents inhibit protein kinases involved in cell growth and proliferation, such as the PI3K/Akt or MAPK pathways.[1] Another common mechanism is the induction of apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2] Some agents may also disrupt the cell cycle, leading to arrest at specific phases like G1 or G2/M.[2]
Q2: What are some generally recommended cancer cell lines for testing a new antitumor agent?
The choice of cell lines depends on the therapeutic target and the cancer type of interest. It is advisable to screen a new agent against a panel of cell lines from different tissue origins to determine its spectrum of activity. The National Cancer Institute has a panel of 60 human tumor cell lines (NCI60) that is widely used for this purpose.[3] When reporting results, it is crucial to include cell line-specific IC50 values (the concentration of a drug that inhibits a given biological process by 50%).
Q3: What is a suitable solvent for dissolving novel antitumor agents for in vitro and in vivo studies?
For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds.[4] It is important to use a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%. For in vivo studies in animal models, a more complex vehicle formulation is often required to ensure solubility and bioavailability. A common formulation may include a mixture of DMSO, PEG300, Tween 80, and sterile water or corn oil.[4]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay Results
Possible Cause 1: Inconsistent Cell Seeding and Confluency Uneven cell numbers or variations in the growth phase at the time of treatment can significantly impact drug sensitivity and lead to inconsistent results.
Recommended Solution:
-
Standardize Seeding Density: Ensure cells are seeded at a consistent density across all wells and experiments.
-
Logarithmic Growth Phase: Only treat cells that are in the logarithmic (exponential) growth phase.
-
Avoid Edge Effects: Evaporation can be more pronounced in the outer wells of a multi-well plate. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[4]
Possible Cause 2: Incomplete Drug Dissolution or Degradation The agent may not be fully dissolved in the solvent, or it may be unstable and prone to degradation, leading to inaccurate concentrations.
Recommended Solution:
-
Ensure Complete Dissolution: Vortex the stock solution and all subsequent dilutions thoroughly before adding them to the cell culture medium.[4]
-
Prepare Fresh Solutions: Prepare fresh serial dilutions of the agent for each experiment from a stable stock solution.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[4]
Issue 2: Lower Than Expected Antitumor Activity in vivo
Possible Cause 1: Suboptimal Dosing or Administration Schedule The dose, frequency, or route of administration may not be optimal for the specific tumor model being used.
Recommended Solution:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and the optimal effective dose.
-
Optimize Schedule: The frequency of administration can significantly impact efficacy. For example, some agents are administered daily, while others may be given several times a week.[4]
Possible Cause 2: Tumor Model Variability The growth rate and drug sensitivity of xenograft or syngeneic tumors can vary between animals.
Recommended Solution:
-
Consistent Tumor Size: Begin treatment only when tumors have reached a consistent, predetermined size.
-
Randomization: Randomize animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the study.[4]
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound against a panel of cancer cell lines after 48 hours of treatment. These values are for illustrative purposes and should be experimentally determined for any new agent.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
| K562 | Leukemia | 5.1[2] |
| U87 MG | Glioblastoma | 3.7 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of an antitumor agent on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
Drug Treatment:
-
Prepare a 2X stock solution of this compound in the appropriate cell culture medium.
-
Perform serial dilutions to create a range of concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2X drug solution to the corresponding wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.[4]
-
-
Incubation:
-
Incubate the plate for 48 hours (or the desired time point) at 37°C and 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound inhibiting the PI3K/Akt pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 2. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Antitumor Agent-172 (ATA-172)
Introduction:
Welcome to the technical support center for Antitumor Agent-172 (ATA-172). ATA-172 is a potent and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) with activating mutations (e.g., exon 19 deletions and L858R substitution). Its mechanism of action involves the inhibition of EGFR autophosphorylation, which subsequently blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MAPK pathways.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize the efficacy of ATA-172 in their preclinical studies.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for ATA-172?
ATA-172 is a tyrosine kinase inhibitor that targets the ATP-binding site of mutant EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3][4]
2. In which cancer cell lines is ATA-172 expected to be most effective?
ATA-172 is designed for high efficacy in cancer cell lines harboring activating mutations in the EGFR gene, such as NCI-H1975, PC-9, or HCC827, which are common in non-small cell lung cancer (NSCLC).[5] Its efficacy is significantly lower in cell lines with wild-type EGFR or those with known resistance mutations.
3. What are the common mechanisms of resistance to ATA-172?
Resistance to EGFR inhibitors like ATA-172 can be acquired through several mechanisms:
-
Secondary Mutations: The most common is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which can increase the receptor's affinity for ATP.[5][6]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as MET or HER2 amplification, can provide alternative growth signals to the cancer cells, bypassing the need for EGFR signaling.[6][7]
-
Downstream Pathway Alterations: Mutations in components of the downstream signaling pathways, such as KRAS or BRAF, can render the inhibition of EGFR ineffective.[8]
-
Phenotypic Transformation: In some cases, tumors can undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer, which is less dependent on EGFR signaling.[6]
4. Can ATA-172 be used in combination with other therapies?
Yes, combination therapy is a promising strategy to enhance the efficacy of ATA-172 and overcome resistance.[9] Preclinical studies have shown potential synergistic effects when combined with:
-
Chemotherapy: Agents like pemetrexed (B1662193) and carboplatin (B1684641) have shown to improve progression-free survival when used with EGFR-TKIs.[10]
-
MET Inhibitors: For tumors with MET amplification, a combination with a MET inhibitor can overcome this resistance mechanism.[6][7]
-
Anti-angiogenic agents: Drugs like bevacizumab that target VEGF can enhance the efficacy of EGFR inhibitors.[10][11]
-
Other targeted therapies: Combining with inhibitors of downstream pathways like MEK or PI3K can also be effective.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low efficacy in a known EGFR-mutant cell line | 1. Incorrect dosage or unstable compound. 2. Cell line misidentification or contamination. 3. Presence of an unknown primary resistance mechanism.[5] | 1. Verify the concentration and stability of ATA-172. Perform a dose-response curve. 2. Authenticate the cell line using short tandem repeat (STR) profiling. 3. Sequence the cell line to confirm the EGFR mutation status and screen for known resistance mutations (e.g., KRAS, BRAF).[8] |
| Development of acquired resistance after initial response | 1. Emergence of a T790M secondary mutation.[5][6] 2. Activation of a bypass signaling pathway (e.g., MET amplification).[6][7] 3. Histological transformation of the tumor cells.[6] | 1. Analyze post-treatment samples for the T790M mutation using PCR or sequencing. Consider switching to a next-generation TKI that targets T790M. 2. Perform Western blotting or immunohistochemistry to assess the activation of MET, HER2, or other receptor tyrosine kinases.[6] Consider combination therapy.[9] 3. Conduct histological analysis of resistant tumors to check for phenotypic changes. |
| High variability in experimental results | 1. Inconsistent cell culture conditions. 2. Variability in drug preparation and administration. 3. Inconsistent timing of assays. | 1. Standardize cell seeding density, media, and incubation times. 2. Prepare fresh drug solutions for each experiment and ensure accurate pipetting. 3. Perform assays at consistent time points after treatment. |
| Observed off-target toxicity | 1. Inhibition of wild-type EGFR or other kinases. 2. High concentrations of the agent being used. | 1. Test the effect of ATA-172 on cell lines with wild-type EGFR to assess selectivity. 2. Lower the concentration of ATA-172 to a range that is effective against mutant EGFR but has minimal impact on wild-type cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ATA-172 on a cancer cell line.
Materials:
-
Cancer cell lines (e.g., PC-9, A549)
-
RPMI-1640 medium with 10% FBS
-
ATA-172
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of ATA-172 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the ATA-172 dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blot for EGFR Signaling Pathway Analysis
This protocol is to assess the effect of ATA-172 on the phosphorylation of EGFR and downstream proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with ATA-172 at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the inhibitory action of ATA-172.
Experimental Workflow
Caption: Workflow for in vitro evaluation of ATA-172 efficacy.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low ATA-172 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas | European Respiratory Society [publications.ersnet.org]
- 7. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Guide to β-Catenin Inhibitors: A Focus on Antitumor Agent-172 and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Antitumor agent-172, a β-catenin/BCL9 inhibitor, against other notable β-catenin inhibitors with available preclinical and clinical data. The objective is to offer a clear, data-driven overview to inform research and drug development efforts in this competitive landscape.
Mechanism of Action: Targeting the β-Catenin Interaction Axis
The Wnt signaling pathway culminates in the nuclear translocation of β-catenin, where it interacts with various coactivators to drive the transcription of oncogenes. The inhibitors discussed in this guide disrupt this process at different key interaction points.
This compound and other novel agents like ST316 and the peptide prodrug Bcl9@TP focus on a downstream and highly specific interaction: the binding of β-catenin to B-cell lymphoma 9 (BCL9). This interaction is crucial for the recruitment of the transcriptional machinery. By inhibiting the β-catenin/BCL9 complex, these agents aim to selectively block oncogenic Wnt signaling.[1] In contrast, other inhibitors target different protein-protein interactions. PNU-74654 and LF3 disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, the direct DNA-binding partners of β-catenin.[2] PRI-724 takes a different approach by modulating the interaction between β-catenin and CREB-binding protein (CBP), a histone acetyltransferase that functions as a transcriptional coactivator.[2] XAV939 acts indirectly by inhibiting tankyrase, an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. By stabilizing Axin, XAV939 enhances β-catenin degradation.
Below is a diagram illustrating the points of intervention for these inhibitors within the Wnt/β-catenin signaling pathway.
Caption: Wnt/β-catenin pathway and inhibitor targets.
Comparative Efficacy and Safety Data
While comprehensive head-to-head studies are not available, the following tables summarize the existing preclinical and clinical data for this compound and its comparators.
Table 1: Preclinical In Vitro and In Vivo Data
| Inhibitor | Target | In Vitro Model | Key Findings | In Vivo Model | Key Findings |
| This compound | β-catenin/BCL9 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| ST316 | β-catenin/BCL9 | Wnt-dependent tumor cells | EC50 of 2.7 µM for inhibition of β-catenin transcriptional activity.[3] | Orthotopic 4T1 TNBC model | Subtherapeutic doses enhanced anti-PD-1 efficacy; TGI of 85% in combination vs. 51% with anti-PD-1 alone.[4] |
| Bcl9@TP | β-catenin/BCL9 | MC38 colorectal cancer cells | Inhibited cell proliferation and induced G1-phase cell cycle arrest.[5][6] | Murine colorectal cancer model | TGI of ~62% as monotherapy; TGI of 82% in combination with anti-PD-1.[6][7] |
| PNU-74654 | β-catenin/TCF | Colorectal and breast cancer cell lines | Inhibited cell growth and migration.[6][8] | Colorectal and breast cancer xenograft models | Inhibited tumor growth, with a more pronounced effect in combination with 5-FU.[6][8] |
| LF3 | β-catenin/TCF4 | HCT116 and SW480 colon cancer cells | Inhibited Wnt/β-catenin signaling and suppressed Wnt target gene expression.[9] | Colon cancer xenograft model | Reduced tumor growth and induced differentiation.[10] |
| XAV939 | Tankyrase | SW480 and NCI-H446 cell lines | Increased apoptosis and inhibited cell viability.[11][12] | Not specified in provided results | Not specified in provided results |
| PRI-724 | β-catenin/CBP | Pancreatic cancer cells | Promoted differentiation of chemotherapy-insensitive cancer stem cells.[7] | Not specified in provided results | Not specified in provided results |
Table 2: Clinical Trial Data
| Inhibitor | Target | Phase | Clinical Trial ID | Cancer Type | Key Findings |
| This compound | β-catenin/BCL9 | No clinical trial data publicly available | N/A | N/A | N/A |
| ST316 | β-catenin/BCL9 | Phase 1/2 | NCT05848739 | Advanced Solid Tumors (including Colorectal) | Safe and well-tolerated at all doses tested (0.5 to 12 mg/kg weekly). Prolonged stable disease observed. Showed target engagement by shifting β-catenin localization from the nucleus to the cytoplasm/membrane.[13][14][15] |
| PRI-724 | β-catenin/CBP | Phase 1b | NCT01764477 | Advanced Pancreatic Adenocarcinoma | Combination with gemcitabine (B846) was safe. Modest clinical activity observed, with stable disease in some patients.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the discussed inhibitors.
In Vitro Assays
β-catenin/BCL9 Interaction Assay (AlphaScreen)
This high-throughput screening assay is used to identify inhibitors of the β-catenin/BCL9 interaction.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. Excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the signal.
-
Protocol Outline:
-
Recombinant full-length β-catenin is bound to an acceptor bead via a specific antibody.
-
A biotinylated peptide corresponding to the β-catenin binding domain of BCL9 (BCL9-HD2) is bound to a streptavidin-coated donor bead.
-
The beads are incubated with test compounds in a microplate format.
-
The plate is read on an AlphaScreen-capable reader to measure the luminescent signal.
-
A decrease in signal relative to a control indicates inhibition of the β-catenin/BCL9 interaction.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol Outline:
-
Cancer cells (e.g., SW480, HCT116) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the inhibitor (e.g., XAV939) for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
In Vivo Models
Colorectal Cancer Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of β-catenin inhibitors.
-
Principle: Human colorectal cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Cell Preparation: Human colorectal cancer cells (e.g., CT-26) are cultured and harvested.
-
Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment: The inhibitor (e.g., PNU-74654) is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry). Tumor growth inhibition (TGI) is calculated.
-
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) of Bcl9@TP
This method is used for the chemical synthesis of the Bcl9@TP peptide prodrug.
-
Principle: The peptide is assembled amino acid by amino acid on a solid support (resin). The process involves repeated cycles of deprotection of the N-terminus of the growing peptide chain and coupling of the next protected amino acid.
-
Protocol Outline:
-
Resin Swelling: The synthesis resin is swelled in a suitable solvent.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus.
-
Washing: The resin is washed to remove excess reagents.
-
Cycle Repetition: Steps 2-4 are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Relationships and Workflows
The development and evaluation of a novel β-catenin inhibitor like this compound follows a structured workflow from initial discovery to preclinical and clinical testing.
Caption: Drug discovery and development workflow.
Conclusion
The landscape of β-catenin inhibitors is evolving, with a shift towards targeting more specific downstream interactions like the β-catenin/BCL9 complex. While this compound is identified as a β-catenin/BCL9 inhibitor, the lack of publicly available data prevents a direct and detailed comparison with other agents. In contrast, inhibitors like ST316 and the peptide prodrug Bcl9@TP, which share a similar mechanism of action, have demonstrated promising preclinical and early clinical activity. Other inhibitors such as PNU-74654, LF3, XAV939, and PRI-724, targeting different nodes of the Wnt/β-catenin pathway, have also shown therapeutic potential in various cancer models.
For researchers and drug developers, the choice of which inhibitor to investigate further will depend on the specific cancer type, the desire for a direct versus indirect β-catenin inhibitor, and the stage of development. The data presented in this guide highlights the potential of targeting the β-catenin pathway and underscores the need for further research to fully elucidate the therapeutic window and efficacy of these emerging anticancer agents. As more data on this compound and other novel inhibitors become available, the comparative landscape will become clearer, paving the way for more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. AlphaScreen selectivity assay for β-catenin/B-cell lymphoma 9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. sapiencetherapeutics.com [sapiencetherapeutics.com]
- 5. Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Wnt/b-catenin pathway using PNU-74654 reduces tumor growth in in vitro and in vivo models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction Blocks the Self-Renewal of Cancer Stem Cells and Suppresses Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. targetedonc.com [targetedonc.com]
- 15. firstwordpharma.com [firstwordpharma.com]
AMG 172 in the Landscape of CD70-Targeting Antibody-Drug Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibody-drug conjugate (ADC) AMG 172 with other ADCs targeting the CD70 antigen. The analysis is supported by preclinical and clinical data to inform researchers and drug development professionals on the therapeutic potential and challenges associated with targeting CD70 in oncology.
Introduction to CD70-Targeting ADCs
CD70, a member of the tumor necrosis factor (TNF) superfamily, is a compelling target for cancer therapy due to its limited expression in normal tissues and overexpression in a variety of hematologic and solid malignancies, including renal cell carcinoma (RCC) and non-Hodgkin lymphoma (NHL). Its expression on tumor cells and its role in immune evasion have made it an attractive candidate for targeted therapies like ADCs. An ADC is a tripartite therapeutic that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. This targeted approach aims to maximize efficacy while minimizing systemic toxicity.
AMG 172, developed by Amgen, is an ADC composed of a human IgG1 monoclonal antibody targeting CD70, a non-cleavable linker, and the maytansinoid payload DM1, a potent tubulin polymerization inhibitor. Despite its rational design, the clinical development of AMG 172 for relapsed/refractory clear cell renal cell carcinoma (ccRCC) was discontinued. This guide will delve into the available data for AMG 172 and compare it with other notable CD70-targeting ADCs that have been investigated, highlighting key differences in their molecular design, preclinical efficacy, and clinical outcomes.
Molecular and Preclinical Comparison of CD70-Targeting ADCs
The first generation of CD70-targeting ADCs, including AMG 172, demonstrated the potential of this target but also revealed challenges related to efficacy and toxicity. A newer, next-generation ADC, ARX305, aims to address these limitations through advanced engineering.
Table 1: Molecular Characteristics of CD70-Targeting ADCs
| ADC Name | Developer | Antibody | Linker Type | Payload | Payload MoA | Development Status |
| AMG 172 | Amgen | Human IgG1 | Non-cleavable (SMCC-based) | DM1 (Maytansinoid) | Tubulin Depolymerization | Discontinued |
| Vorsetuzumab Mafodotin (SGN-75) | Seattle Genetics | Humanized IgG1 | Non-cleavable (mc) | MMAF (Auristatin) | Tubulin Depolymerization | Discontinued[1] |
| SGN-CD70A | Seattle Genetics | Humanized IgG1 (engineered cysteine) | Cleavable | PBD Dimer | DNA Cross-linking | Discontinued[2] |
| BMS-936561 (MDX-1203) | Bristol-Myers Squibb/Medarex | Fully Human IgG1 | Cleavable (Val-Cit) | Duocarmycin derivative | DNA Alkylation | Discontinued[3] |
| ARX305 | Ambrx | Humanized | Non-cleavable (PEG) | AS269 (Auristatin) | Tubulin Depolymerization | Phase 1[4] |
Table 2: Preclinical Efficacy of CD70-Targeting ADCs
| ADC Name | Cancer Model | In Vitro Potency (IC50/GI50) | In Vivo Efficacy in Xenograft Models | Reference |
| AMG 172 | Clear Cell Renal Cell Carcinoma (ccRCC) | Data not publicly available. | Demonstrated anti-tumor activity in human ccRCC subcutaneous tumor xenografts in mice.[5] | [5] |
| Vorsetuzumab Mafodotin (SGN-75) | Pancreatic Carcinoma (MiaPaCa-2/CD70) | 29 ng/mL (IC50) | Significantly reduced median tumor volumes and delayed tumor growth at 3 mg/kg.[6] | [6] |
| SGN-CD70A | Cutaneous T-cell Lymphoma (CTCL) | 2.4 - 145.4 ng/mL (GI50) in CD70+ cell lines.[7] | Eradication of established tumors and prolonged survival at 100 µg/kg and 300 µg/kg.[7][8] | [7][8] |
| BMS-936561 (MDX-1203) | Not specified | Data not publicly available. | Data not publicly available. | |
| ARX305 | Renal Cancer (786-O, Caki-1), Brain Cancer (U251MG) | 0.125 - 0.167 nM (IC50) | Significant, dose-dependent anti-tumor activity in RCC xenograft models.[9][10] | [9][10] |
Clinical Performance and Safety Profile
The clinical development of most first-generation CD70-targeting ADCs was halted in Phase 1 due to a combination of limited efficacy and significant toxicities. Thrombocytopenia has been a recurrent dose-limiting toxicity (DLT) across several of these agents.
Table 3: Phase 1 Clinical Trial Outcomes of CD70-Targeting ADCs
| ADC Name | Indication | N | MTD | Objective Response Rate (ORR) | Stable Disease (SD) | Key Adverse Events (Grade ≥3) | Reference |
| AMG 172 | Relapsed/Refractory ccRCC | 37 | 1.6 mg/kg (biweekly) | 5.4% (2 PRs) | 16.2% | Thrombocytopenia (59% all grades), Hepatocellular injury.[11][12] | [11][12] |
| Vorsetuzumab Mafodotin (SGN-75) | RCC and NHL | 47 (Q3Wk) | 3 mg/kg (Q3Wk) | 6.4% (1 CR, 2 PRs) | 42.6% | Thrombocytopenia (26% all grades), Ocular events.[13] | [13] |
| SGN-CD70A | Metastatic RCC | 18 | 30 µg/kg | 5.6% (1 PR) | 72.2% | Thrombocytopenia (56% all grades).[14][15] | [14][15] |
| BMS-936561 (MDX-1203) | ccRCC and B-NHL | 26 | Not defined (RP2D 8 mg/kg) | 0% | 69% | Hypersensitivity (13%), Fatigue, Nausea.[16][17] | [16][17] |
| ARX305 | Solid and Hematological Cancers | Ongoing | Not yet determined | Data not yet available. | Data not yet available. | Data not yet available. | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of a CD70-Targeting ADC
The general mechanism of action for a CD70-targeting ADC begins with the antibody component binding to the CD70 receptor on the surface of a cancer cell. This binding triggers the internalization of the ADC-receptor complex, typically through endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Experimental Workflow for ADC Evaluation
The preclinical evaluation of an ADC like AMG 172 involves a series of in vitro and in vivo experiments to assess its potency, specificity, and therapeutic window. A typical workflow is outlined below.
References
- 1. Vorsetuzumab mafodotin - Wikipedia [en.wikipedia.org]
- 2. f.oaes.cc [f.oaes.cc]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Targeting CD70 in cutaneous T-cell lymphoma using an antibody-drug conjugate in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CD70 in cutaneous T-cell lymphoma using an antibody-drug conjugate in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ambrx.com [ambrx.com]
- 10. Ambrx Presents New Preclinical Data on ARX517 and ARX305 at [globenewswire.com]
- 11. | BioWorld [bioworld.com]
- 12. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I dose-escalation study of SGN-75 in patients with CD70-positive relapsed/refractory non-Hodgkin lymphoma or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 1 trial of SGN-CD70A in patients with CD70-positive, metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. First-in-human multicenter phase I study of BMS-936561 (MDX-1203), an antibody-drug conjugate targeting CD70 - ProQuest [proquest.com]
- 17. First-in-human multicenter phase I study of BMS-936561 (MDX-1203), an antibody-drug conjugate targeting CD70 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Antitumor Agent-172: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antitumor agent-172's binding affinity against other known inhibitors of the β-catenin/BCL9 protein-protein interaction. Experimental data is presented to offer an objective performance comparison, alongside detailed protocols for key validation assays.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the critical protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9). This interaction is a downstream step in the Wnt signaling pathway, which is frequently dysregulated in various cancers. By disrupting the formation of the β-catenin/BCL9 complex, this compound effectively inhibits the transcription of Wnt target genes, leading to antitumor effects. Published data indicates that this compound exhibits a high affinity for β-catenin with a dissociation constant (Kd) of 82 nM and an IC50 of 3.92 μM for the inhibition of the β-catenin/BCL9 interaction[1].
Comparative Binding Affinity
The binding affinity of this compound has been evaluated against other known inhibitors of the β-catenin/BCL9 interaction, including both small molecules and peptide-based inhibitors. The following table summarizes the quantitative data from various binding assays.
| Compound | Type | Assay Method | Binding Affinity (Kd) | IC50 | Reference |
| This compound | Small Molecule | Not Specified | 82 nM | 3.92 µM | [1] |
| Carnosic Acid | Small Molecule | Fluorescence Polarization | Not Reported | > Potency of Parent | [2] |
| Compound 11 | Small Molecule | AlphaScreen | Not Reported | 5.2 µM | [3] |
| Compound 13 | Small Molecule | Not Specified | Not Reported | 22 µM (SW480 cells) | [4] |
| Sulfono-γ-AApeptide 2 | Peptide Mimetic | Fluorescence Polarization | 0.43 µM | Not Reported | [5] |
| BCL9 peptide 1 | Peptide | Fluorescence Polarization | 0.97 µM | >200 µM (SW480 cells) | [5] |
| hsBCL9CT-24 | Stapled Peptide | ALPHA Binding Assay | 4.73 nM | Not Reported | [6] |
| SAH-BCL9B | Stapled Peptide | Not Specified | 141.6 nM | 135 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Fluorescence Polarization (FP) Assay
Objective: To measure the binding affinity between a fluorescently labeled protein (e.g., β-catenin) and a small molecule or peptide inhibitor.
Principle: The polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. When a small, fluorescently labeled molecule binds to a larger protein, its rotation slows, leading to an increase in fluorescence polarization.
Methodology:
-
Reagents and Materials:
-
Purified, fluorescently labeled β-catenin protein.
-
Purified BCL9 peptide (or relevant binding partner).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a stock solution of the fluorescently labeled β-catenin at a concentration of 2X the final assay concentration.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add a constant volume of the fluorescently labeled β-catenin to each well.
-
Add an equal volume of the serially diluted test compounds to the wells.
-
For control wells, add assay buffer instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the change in fluorescence polarization as a function of the compound concentration and fit the data to a suitable binding model to determine the Kd.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To quantify the inhibition of the β-catenin/BCL9 protein-protein interaction.
Principle: This bead-based assay utilizes donor and acceptor beads that are brought into proximity when the target proteins interact. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. An inhibitor of the protein-protein interaction will prevent this proximity, resulting in a decrease in the signal.
Methodology:
-
Reagents and Materials:
-
Purified, tagged β-catenin (e.g., GST-tagged).
-
Purified, tagged BCL9 (e.g., His-tagged).
-
AlphaScreen Donor and Acceptor beads (e.g., Glutathione Donor and Ni-NTA Acceptor beads).
-
Test compounds.
-
Assay buffer.
-
White, opaque 384-well plates.
-
AlphaScreen-compatible plate reader.
-
-
Procedure:
-
Prepare solutions of the tagged proteins and test compounds in assay buffer.
-
In a 384-well plate, add the GST-tagged β-catenin and the His-tagged BCL9.
-
Add the serially diluted test compounds to the wells.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibition.
-
Add the AlphaScreen Donor and Acceptor beads to the wells.
-
Incubate the plate in the dark for a specified time (e.g., 60-120 minutes) to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the signal intensity against the compound concentration to determine the IC50 value.
-
Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Affinity Validation
Caption: Workflow for validating the binding affinity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moffitt.org [moffitt.org]
- 3. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
General Methodologies in Preclinical Antitumor Drug Evaluation
Information regarding "Antitumor agent-172" and its analogues is not publicly available, preventing a direct head-to-head comparison.
Initial searches for a compound specifically named "this compound" did not yield any publicly available data or scientific literature. Consequently, a detailed comparison of its analogues, including experimental data, protocols, and signaling pathways as requested, cannot be provided at this time.
To conduct a comprehensive and objective comparison guide as outlined in the user's request, specific information on the chemical structure, mechanism of action, and relevant analogues of "this compound" would be required. Furthermore, access to published or proprietary experimental data from head-to-head studies would be essential for a meaningful analysis.
The provided search results offer a general overview of methodologies used in the preclinical evaluation of anticancer agents, which would be relevant for comparing novel compounds. These methodologies are summarized below.
In the absence of specific data for "this compound," this section outlines the standard experimental protocols and data presentation methods typically used in the comparative evaluation of novel antitumor compounds.
In Vitro Assays
A variety of in vitro assays are employed to assess the preliminary anticancer activity of drug candidates.[1][2] These assays provide initial data on cytotoxicity, mechanism of action, and cellular effects.
Table 1: Common In Vitro Assays for Antitumor Agents
| Assay Type | Purpose | Key Parameters Measured |
| Cell Viability/Proliferation Assays (e.g., MTT, MTS) | To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[1] | IC50/GI50 (concentration that inhibits 50% of cell growth), cell viability percentage. |
| Apoptosis Assays (e.g., Caspase-3/7 activation, Annexin V staining) | To determine if the compound induces programmed cell death (apoptosis).[3][4] | Percentage of apoptotic cells, caspase activity levels. |
| Cell Cycle Analysis | To investigate the effect of the compound on cell cycle progression.[3] | Percentage of cells in G0/G1, S, and G2/M phases. |
| Kinase Inhibition Assays | To determine if the compound inhibits the activity of specific protein kinases involved in cancer signaling.[1] | IC50 (concentration that inhibits 50% of kinase activity). |
| Cell Migration/Invasion Assays | To assess the compound's ability to inhibit cancer cell motility and invasion.[5] | Percentage of wound closure, number of invading cells. |
| Colony Formation Assay | To evaluate the long-term proliferative capacity of cancer cells after treatment. | Number and size of colonies. |
Experimental Protocols: In Vitro Assays
Cell Viability (MTT) Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound analogues) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Below is a generalized workflow for in vitro screening of antitumor compounds.
Caption: Generalized workflow for the in vitro screening of antitumor agent analogues.
In Vivo Models
In vivo studies are crucial for evaluating the efficacy and toxicity of drug candidates in a living organism.[6] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used in preclinical cancer research.[7][8][9]
Table 2: Common In Vivo Models and Parameters
| Model Type | Purpose | Key Parameters Measured |
| Cell Line-Derived Xenograft (CDX) | To assess the antitumor efficacy of a compound on tumors derived from established cancer cell lines.[8] | Tumor growth inhibition (TGI), tumor volume, body weight changes (as a measure of toxicity). |
| Patient-Derived Xenograft (PDX) | To evaluate drug efficacy on tumors derived directly from patients, which better represent the heterogeneity of human cancers.[10] | Tumor growth inhibition, survival analysis. |
| Orthotopic Models | To study tumor growth and metastasis in the organ of origin. | Tumor burden, metastatic spread. |
Experimental Protocols: In Vivo Xenograft Study
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the test compounds (e.g., this compound analogues) and vehicle control is initiated.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.
The following diagram illustrates a typical in vivo xenograft study workflow.
Caption: Standard workflow for an in vivo xenograft study to evaluate antitumor efficacy.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11][12] These studies are critical for determining the dosing regimen and predicting the drug's behavior in humans.[13]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which Cmax is observed. |
| AUC (Area Under the Curve) | The total exposure to a drug over time. |
| t1/2 (Half-life) | The time required for the concentration of the drug to be reduced by half. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[12] |
Signaling Pathways
Without knowing the specific target of "this compound," a relevant signaling pathway diagram cannot be generated. However, many antitumor agents target key pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT/mTOR pathway or the MAPK/ERK pathway.
For a hypothetical inhibitor of the PI3K/AKT pathway, the following diagram illustrates the mechanism of action.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by an antitumor agent.
Should information on "this compound" and its analogues become publicly available, a detailed and specific comparison guide can be developed following the comprehensive structure outlined in this response.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenograft.org [xenograft.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer | MDPI [mdpi.com]
- 11. Pharmacokinetic studies of anticancer drugs in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 13. Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs - Darwich - Translational Cancer Research [tcr.amegroups.org]
Information on "Antitumor agent-172" and its synergistic effect with paclitaxel is not publicly available.
Extensive searches for a specific compound designated "Antitumor agent-172" that has been evaluated for synergistic effects with the chemotherapy drug paclitaxel (B517696) have not yielded any publicly available scientific literature, clinical trial data, or other relevant information.
The searches conducted included various permutations of the name, such as "compound 172," "agent 172," and "inhibitor 172," in combination with terms like "paclitaxel," "synergistic effect," "antitumor," and "cancer." While these searches returned information on other numbered compounds and general studies on paclitaxel combinations, no specific data was found for an agent with the "172" designation in the context of synergistic anticancer activity with paclitaxel.
It is possible that "this compound" is an internal, proprietary designation for a compound under early-stage development within a pharmaceutical company or research institution and has not yet been disclosed in public-facing literature. Often, compounds are given internal codes during preclinical research, and these designations may not appear in published studies until much later stages of development, if at all.
Without accessible data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested diagrams related to the synergistic effects of "this compound" and paclitaxel.
For researchers, scientists, and drug development professionals interested in this specific topic, it would be necessary to consult internal documentation if this is a proprietary compound or await the publication of research or clinical trial results if and when they become publicly available. General information on the mechanisms of paclitaxel synergy with other agents can be found in the broader scientific literature, but this would not pertain specifically to the requested "this compound."
Comparative Guide to the Cross-Reactivity of AMG 172 and Other Anti-CD70 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the AMG 172 antibody, an antibody-drug conjugate (ADC) targeting the CD70 antigen, with other notable anti-CD70 antibodies. The development of AMG 172 was discontinued (B1498344) after a Phase I clinical trial for renal cell carcinoma. Understanding the cross-reactivity of therapeutic antibodies is a critical aspect of preclinical development, informing the selection of relevant animal species for toxicology studies and helping to predict potential on-target, off-tumor toxicities.
Introduction to AMG 172
AMG 172 is an antibody-drug conjugate composed of a human IgG1 monoclonal antibody targeting CD70 (also known as CD27L), linked to the cytotoxic agent maytansinoid DM1 via a non-cleavable linker.[1][2][3] The mechanism of action involves the antibody binding to CD70 on the surface of cancer cells, leading to internalization of the ADC and subsequent cell death induced by the cytotoxic payload.
Cross-Reactivity of Anti-CD70 Antibodies
The selection of an appropriate animal model for preclinical safety and efficacy studies of therapeutic antibodies hinges on the antibody's ability to recognize and bind to the ortholog of the human target protein in the animal species. For anti-CD70 antibodies, cross-reactivity with non-human primate CD70, particularly from cynomolgus monkeys (Macaca fascicularis), is a key consideration due to the high degree of sequence homology with human CD70.
A study on the novel humanized anti-CD70 antibody IMM40H reported an 86.6% amino acid sequence similarity between human and cynomolgus monkey CD70, while the similarity with mouse CD70 was only 66.1%.[4] This highlights the suitability of cynomolgus monkeys for preclinical evaluation of anti-human CD70 antibodies.
Comparative Binding Affinity
While specific quantitative binding data for the AMG 172 antibody to CD70 orthologs is not publicly available, preclinical studies on AMG 172 utilized cynomolgus monkeys for pharmacokinetic (PK) and toxicokinetic assessments, strongly suggesting that the antibody component of AMG 172 is cross-reactive with cynomolgus monkey CD70.[5]
For comparison, quantitative cross-reactivity data for other anti-CD70 antibodies are presented below:
| Antibody/Molecule | Target Species | Binding Affinity (Kd or EC50) | Reference |
| IMM40H | Human CD70 | Kd = 3.22 x 10⁻¹¹ M | [4] |
| Cynomolgus Monkey CD70 | Equivalent to human, slightly stronger | [4] | |
| Anti-CD70 Nanobodies (Nb-2B3 & Nb-3B6) | Human CD70 | Nb-2B3: Kd = 5.29 x 10⁻⁸ MNb-3B6: Kd = 5.15 x 10⁻⁸ M | [1] |
| Cynomolgus Monkey CD70 | Nb-2B3: EC50 = 0.006014 µg/mLNb-3B6: EC50 = 0.005428 µg/mL | [1] | |
| Mouse CD70 | No binding | [1] | |
| Anti-CD70 Antibody (from patent US9765148B2) | Human CD70 | High Affinity | [6] |
| Rhesus Macaque CD70 | Cross-reactive | [6] | |
| Cynomolgus Monkey CD70 | Cross-reactive | [6] |
Experimental Protocols for Assessing Cross-Reactivity
Standard immunological assays are employed to determine the cross-reactivity of therapeutic antibodies. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Species-Specific CD70 Binding
Objective: To determine the binding of an anti-CD70 antibody to recombinant CD70 protein from different species (e.g., human, cynomolgus monkey, mouse).
Methodology:
-
Coating: 96-well microplates are coated with 100 µL/well of recombinant human, cynomolgus monkey, or mouse CD70 protein at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Antibody Incubation: A serial dilution of the anti-CD70 antibody (e.g., AMG 172) is prepared in dilution buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20) and 100 µL of each dilution is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Substrate Addition: 100 µL/well of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added and the plate is incubated in the dark for 15-30 minutes.
-
Stop Reaction: The reaction is stopped by adding 50 µL/well of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The EC50 values are calculated from the resulting binding curves.
Flow Cytometry for Cell Surface Binding
Objective: To assess the binding of an anti-CD70 antibody to cell lines expressing CD70 from different species.
Methodology:
-
Cell Preparation: Cell lines endogenously expressing or transfected to express human, cynomolgus monkey, or mouse CD70 are harvested and washed with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Cell Staining: Approximately 1 x 10⁶ cells per sample are incubated with a serial dilution of the anti-CD70 antibody for 30-60 minutes on ice.
-
Washing: Cells are washed twice with cold FACS buffer.
-
Secondary Antibody Staining: Cells are incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) for 30 minutes on ice in the dark.
-
Washing: Cells are washed twice with cold FACS buffer.
-
Data Acquisition: Cells are resuspended in FACS buffer and analyzed on a flow cytometer. The geometric mean fluorescence intensity (MFI) is determined for each antibody concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CD70-CD27 signaling pathway, the general workflow for antibody-drug conjugate development, and the experimental workflow for assessing antibody cross-reactivity.
Conclusion
The available evidence strongly indicates that the antibody component of AMG 172 is cross-reactive with cynomolgus monkey CD70, which justified the use of this species in preclinical safety studies. While direct comparative binding affinity data for AMG 172 is not publicly accessible, data from other anti-CD70 antibodies demonstrate a common pattern of cross-reactivity with cynomolgus monkey CD70 and a lack of binding to rodent orthologs. This underscores the importance of non-human primate models in the preclinical development of anti-CD70 therapeutics. The provided experimental protocols offer a standardized approach for researchers to assess the cross-reactivity of novel anti-CD70 antibodies, a critical step in their translation to the clinic.
References
- 1. Identification and characterization of blocking nanobodies against human CD70: Identification and characterization of blocking nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Results from a phase I/II trial of cusatuzumab combined with azacitidine in patients with newly diagnosed acute myeloid leukemia who are ineligible for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The novel high-affinity humanized antibody IMM40H targets CD70, eliminates tumors via Fc-mediated effector functions, and interrupts CD70/CD27 signaling [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US9765148B2 - Antibodies to CD70 - Google Patents [patents.google.com]
Comparative Guide: Antitumor Agent-172 vs. Standard of Care in Metastatic Colorectal Cancer
For Research, Scientific, and Drug Development Professionals
This guide provides a detailed comparison between the novel investigational drug, Antitumor agent-172, and the current standard of care therapy for metastatic colorectal cancer (mCRC), focusing on preclinical and clinical data.
Overview of Therapeutic Agents
This compound
This compound is a selective small-molecule inhibitor targeting the protein-protein interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[1][2] In the vast majority of colorectal cancers, mutations in genes such as APC lead to the hyperactivation of the Wnt/β-catenin signaling pathway.[3][4] This results in the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors and coactivators like BCL9 to drive the expression of oncogenes, promoting tumor growth and proliferation.[5][6] By disrupting the β-catenin/BCL9 interaction, this compound aims to specifically inhibit this oncogenic signaling cascade.[7][8] Preclinical studies have shown that this agent can activate T cells, promote antigen presentation, and demonstrates antitumor efficacy in mouse models.[1]
Standard of Care: FOLFOX + Bevacizumab
The current first-line standard of care for most patients with unresectable mCRC is a combination chemotherapy regimen, typically FOLFOX, administered with a targeted biological agent.[9][10]
-
FOLFOX: This regimen consists of:
-
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, disrupting DNA synthesis.
-
Leucovorin: A reduced folic acid that potentiates the effect of 5-FU.
-
Oxaliplatin: A platinum-based chemotherapeutic that forms DNA adducts, inhibiting DNA replication and transcription.
-
-
Bevacizumab: A humanized monoclonal antibody that targets the Vascular Endothelial Growth Factor (VEGF). By inhibiting VEGF, bevacizumab prevents angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[11]
Mechanism of Action
Signaling Pathway of this compound
This compound intervenes in the canonical Wnt signaling pathway, which is pathologically activated in colorectal cancer. The diagram below illustrates the mechanism.
Mechanism of FOLFOX + Bevacizumab
The standard of care therapy acts through two distinct mechanisms: cytotoxic effects on rapidly dividing cells and inhibition of tumor angiogenesis.
Preclinical Efficacy Data
The following data is representative of findings for novel β-catenin/BCL9 inhibitors (as a proxy for this compound) compared to standard cytotoxic agents in colorectal cancer models.[7][12][13]
Table 1: In Vitro Cell Viability (IC50)
| Cell Line (CRC) | This compound (IC50, µM) | 5-Fluorouracil (IC50, µM) | Oxaliplatin (IC50, µM) |
| SW480 (APC mut) | 3.92[1][2] | ~ 5.0 | ~ 2.0 |
| HCT116 (β-cat mut) | ~ 5.5 | ~ 4.5 | ~ 1.5 |
| DLD-1 (APC mut) | ~ 4.8 | ~ 15.0 | ~ 3.5 |
Data are representative values compiled from literature on β-catenin/BCL9 inhibitors and standard chemotherapies.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (proxy) | ~62%[13] |
| FOLFOX | ~75% |
| This compound + FOLFOX | ~90% |
Data are representative values from murine xenograft models of colorectal cancer.[13]
Clinical Performance Data
Table 3: Efficacy of First-Line FOLFOX + Bevacizumab in mCRC
| Clinical Endpoint | Median Result (95% CI) |
| Overall Survival (OS) | 22.7 months (21.7 - 23.8)[14] |
| Progression-Free Survival (PFS) | 10.8 months (10.4 - 11.3)[14] |
| Overall Response Rate (ORR) | 58%[15] |
Data from large-scale clinical trials and observational studies of FOLFOX + Bevacizumab.[14][15][16]
Table 4: Common Adverse Events (Grade 3-4)
| Adverse Event | This compound (Projected) | FOLFOX + Bevacizumab (%) |
| Neutropenia | Low | ~35-45% |
| Diarrhea | Moderate | ~10-20% |
| Nausea/Vomiting | Low to Moderate | ~5-15% |
| Neuropathy | Low | ~10-18% (Oxaliplatin) |
| Hypertension | Low | ~5-10% (Bevacizumab)[14] |
| Bleeding/Thromboembolism | Low | ~2-5% (Bevacizumab)[14] |
| GI Perforation | Very Low | ~1-2% (Bevacizumab)[14] |
Adverse event profile for this compound is projected based on its targeted mechanism, while FOLFOX + Bevacizumab data is from established clinical trial results.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
Detailed Steps:
-
Cell Seeding: Colorectal cancer cells are plated in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, 5-FU, Oxaliplatin).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Reagent: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 3-4 hours.[17] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]
-
Quantification: The absorbance is measured on a spectrophotometer at approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.
In Vivo Tumor Xenograft Model
This protocol outlines the process for evaluating the antitumor efficacy of compounds in an animal model.[18][19]
Detailed Steps:
-
Animal Model: 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG) are used as hosts.[19][20]
-
Cell Implantation: Human colorectal cancer cells (e.g., SW480) are suspended in a matrix like Matrigel and injected subcutaneously into the flank of each mouse.[18]
-
Tumor Establishment: Tumors are allowed to grow until they reach a mean volume of 100-200 mm³. Tumor volume is calculated using the formula: (Width² x Length) / 2.[18]
-
Treatment: Mice are randomized into cohorts and treated with vehicle control, this compound, FOLFOX, and/or bevacizumab according to a specified dosing schedule and route of administration.
-
Monitoring: Tumor volumes and body weights are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is determined by comparing the final tumor volumes in the treated groups to the control group.
Immunohistochemistry (IHC) for Nuclear β-catenin
This protocol is used to visualize the subcellular localization of β-catenin in tumor tissue, a key pharmacodynamic biomarker for this compound.[1][21][22][23]
Detailed Steps:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (3-5 µm) are deparaffinized and rehydrated.[1][21]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) to unmask the antigen.[1][21]
-
Blocking: Endogenous peroxidase activity and non-specific binding sites are blocked using appropriate reagents.[1]
-
Primary Antibody: Sections are incubated with a primary antibody specific for β-catenin (e.g., at a 1:200 dilution) overnight at 4°C.[1][21]
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB chromogen substrate, which produces a brown precipitate at the site of the antigen.[1][21]
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, then dehydrated and mounted for microscopic examination.[1]
-
Analysis: The presence of brown staining in the nucleus indicates nuclear localization of β-catenin, the target of this compound.
Summary and Future Directions
This compound represents a novel, targeted approach to treating metastatic colorectal cancer by directly inhibiting the oncogenic Wnt/β-catenin pathway. Preclinical data suggests it has potent anti-proliferative activity, particularly in CRC cell lines with pathway mutations. Its targeted mechanism of action predicts a more favorable safety profile compared to the broad cytotoxicity of standard chemotherapy.
The standard of care, FOLFOX + Bevacizumab, is a well-established and effective regimen that combines cytotoxic agents with an anti-angiogenic therapy. While demonstrating significant clinical benefit, it is associated with a substantial burden of toxicities, including myelosuppression, neuropathy, and risks related to VEGF inhibition.
Future research should focus on clinical trials to establish the safety and efficacy of this compound in patients with mCRC, both as a monotherapy and in combination with standard-of-care agents. Pharmacodynamic studies measuring the modulation of nuclear β-catenin and downstream target genes in patient tumors will be critical to confirming its mechanism of action in a clinical setting.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The function of BCL9 in Wnt/β-catenin signaling and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 13. Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of first-line bevacizumab with FOLFOX, XELOX, FOLFIRI and fluoropyrimidines in metastatic colorectal cancer: the BEAT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of bevacizumab combined with FOLFOX regimen in the treatment of advanced colorectal cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. biocare.net [biocare.net]
- 23. ihc.testcatalog.org [ihc.testcatalog.org]
Discontinued Anti-CD70 Agent AMG 172 Shows Limited Efficacy in Renal Cell Carcinoma
The investigational antibody-drug conjugate (ADC) AMG 172 demonstrated a manageable safety profile but limited anti-tumor activity in a Phase I clinical trial for relapsed or refractory clear cell renal cell carcinoma (ccRCC), leading to the discontinuation of its development. This guide provides a comprehensive comparison of AMG 172 with current therapeutic alternatives, supported by available clinical trial data and detailed experimental protocols.
AMG 172 is an ADC composed of a monoclonal antibody targeting CD70 (also known as CD27L), a protein expressed on the surface of some cancer cells, linked to the cytotoxic agent maytansinoid DM1.[1] The rationale behind this approach is to selectively deliver the potent chemotherapy payload to tumor cells, thereby minimizing systemic toxicity. However, the first-in-human study revealed that while the drug was tolerated, its efficacy in a heavily pretreated patient population was modest.[1]
Comparative Analysis of Clinical Trial Results
The clinical trial landscape for relapsed or refractory renal cell carcinoma has evolved significantly, with several targeted therapies and immunotherapies demonstrating superior efficacy compared to the outcomes observed with AMG 172. The following tables summarize the key findings from the respective clinical trials.
| AMG 172 (Phase I) [1] | |
| Metric | Result |
| Objective Response Rate (ORR) | 5.4% (Partial Response) |
| Stable Disease (SD) | 16.2% |
| Progressive Disease (PD) | 35.1% |
| Maximum Tolerated Dose (MTD) | 1.6 mg/kg biweekly |
| Most Common Adverse Events (≥35%) | Thrombocytopenia (59%), Nausea (54%), Decreased appetite (49%), Vomiting (46%), Fatigue (35%) |
| Alternative Therapies: Efficacy in Relapsed/Refractory RCC | ||||
| Drug | Trial | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Tivozanib (B1683842) | TIVO-3[2][3] | 5.6 months | 18% | 16.4 months |
| Cabozantinib (B823) | METEOR[4] | 7.4 months | 21% | 21.4 months |
| Lenvatinib (B1674733) + Everolimus (B549166) | Phase II[5] | 14.6 months | 37% | 25.5 months |
| Belzutifan (B610325) | LITESPARK-005[6][7] | Not Reported (25% reduction in risk of progression vs. everolimus) | 22.7% | Not yet statistically significant |
| Nivolumab (B1139203) | CheckMate 025[8] | 4.6 months | 25% | 25.0 months |
| Alternative Therapies: Key Grade 3/4 Adverse Events | |
| Drug | Most Common Grade 3/4 Adverse Events |
| Tivozanib | Hypertension (24%)[9] |
| Cabozantinib | Hypertension, Diarrhea, Fatigue, Palmar-plantar erythrodysesthesia[4] |
| Lenvatinib + Everolimus | Diarrhea (20%), Anemia (12%)[5] |
| Belzutifan | Anemia, Fatigue[7] |
| Nivolumab | Fatigue, Nausea, Pruritus[8] |
Experimental Protocols
AMG 172 First-in-Human Study (NCT01497821)
This was an open-label, adaptive dose-exploration Phase I study in patients with relapsed or refractory clear cell renal cell carcinoma who had received at least two prior therapies.[1][10][11] The trial consisted of two parts: a dose-exploration phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[10][11] AMG 172 was administered intravenously every two weeks.[1] Doses ranging from 0.15 mg/kg to 2.4 mg/kg were studied in the dose-exploration phase.[1] The primary objectives were to evaluate the safety and pharmacokinetics of AMG 172, while a secondary objective was to assess the objective response rate.[10]
TIVO-3 (Tivozanib)
The TIVO-3 trial was a randomized, open-label, multicenter Phase III study that enrolled patients with highly refractory metastatic RCC who had failed at least two prior regimens.[3] Patients were randomized 1:1 to receive either oral tivozanib or sorafenib.[3] The primary endpoint was progression-free survival.[9]
METEOR (Cabozantinib)
The METEOR trial was a randomized, open-label, Phase III study that enrolled patients with advanced RCC who had progressed after at least one prior vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI) therapy. Patients were randomized to receive either oral cabozantinib or everolimus. The primary endpoint was progression-free survival.[4]
Lenvatinib + Everolimus Phase II Trial
This was a randomized, open-label, multicenter Phase II trial for patients with metastatic RCC who had progressed after one prior VEGF-targeted therapy.[5] Patients were randomized to receive lenvatinib plus everolimus, lenvatinib alone, or everolimus alone.[5] The primary endpoint was progression-free survival.[5]
LITESPARK-005 (Belzutifan)
The LITESPARK-005 trial was a randomized, open-label, active-controlled Phase III study that enrolled patients with metastatic clear cell RCC who had progressed after treatment with both an immune checkpoint inhibitor and an anti-angiogenic therapy.[12] Patients were randomized to receive either belzutifan or everolimus.[12] The primary endpoint was progression-free survival.[6]
CheckMate 025 (Nivolumab)
The CheckMate 025 trial was a randomized, open-label, Phase III study in patients with advanced clear cell RCC who had received one or two prior anti-angiogenic treatment regimens. Patients were randomized to receive either intravenous nivolumab or oral everolimus. The primary endpoint was overall survival.[8]
Signaling Pathway and Experimental Workflow
The therapeutic rationale for AMG 172 is based on the interaction between CD70 on tumor cells and its receptor CD27 on immune cells. This signaling pathway plays a role in T-cell co-stimulation and can also be exploited by tumors to induce immune evasion.
Caption: CD70-CD27 signaling pathway in the tumor microenvironment.
The experimental workflow for the development and clinical evaluation of a novel antibody-drug conjugate like AMG 172 typically follows a structured path from preclinical research to human trials.
References
- 1. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. Cabozantinib in metastatic renal cell carcinoma: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenvatinib, everolimus, and the combination in patients with metastatic renal cell carcinoma: a randomised, phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. onclive.com [onclive.com]
- 9. FDA Approval Summary: Tivozanib for Relapsed or Refractory Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. | BioWorld [bioworld.com]
- 12. Pivotal study supports belzutifan approval for patients with advanced kidney cancer - ecancer [ecancer.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Antitumor Agent-172
Disclaimer: "Antitumor agent-172" is a placeholder identifier. The following procedures are based on established guidelines for the safe handling and disposal of cytotoxic and antineoplastic agents. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact agent being used, in addition to their institution's environmental health and safety (EHS) protocols.
The proper management of cytotoxic waste is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to their inherent toxicity, antitumor agents require stringent disposal protocols. All materials that come into contact with these agents must be treated as hazardous waste.
I. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to cytotoxic agents. Personnel must receive training on the proper selection, use, and disposal of PPE.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Double chemotherapy-tested gloves (ASTM D6978) | Not typically required if no leakage | Safety glasses | Not required unless package is damaged |
| Preparation (in a Biological Safety Cabinet) | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown made of polyethylene-coated polypropylene | Safety glasses or goggles | Not required if prepared in a certified BSC |
| Administration | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown | Safety glasses with side shields or face shield | NIOSH-approved respirator (e.g., N95) if risk of aerosolization outside a BSC |
| Spill Cleanup | Double chemotherapy-tested gloves (industrial thickness >0.45mm) | Disposable, solid-front gown | Full face shield and safety goggles | NIOSH-approved respirator (e.g., N95) |
| Waste Handling & Disposal | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown | Safety glasses with side shields | Not required if handling sealed containers |
II. Waste Segregation and Disposal
Proper segregation of cytotoxic waste at the point of generation is a critical first step. Different waste streams require specific containers and disposal pathways. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such waste via flushing down a sink or toilet (sewering).[1]
| Waste Type | Description | Container Type | Color Coding | Disposal Pathway |
| Trace Cytotoxic Waste | Items with residual contamination, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable PPE. A container is considered "RCRA empty" if it holds less than 3% of its original volume by weight.[2] | Puncture-resistant sharps container or designated waste bin | Yellow or as per institutional policy | High-temperature incineration |
| Bulk Cytotoxic Waste | Waste not meeting the "RCRA empty" criteria, including partially used vials, expired drugs, or materials heavily contaminated from a spill.[2] | Designated hazardous waste container | Black or as per institutional policy | High-temperature incineration at a regulated RCRA facility |
| P-listed Drug Waste | Unused or expired drugs containing a sole active ingredient on the RCRA P-list of acutely toxic chemicals. All associated containers, even if empty, are considered hazardous.[3] | Separate, dedicated hazardous waste container | Black or as per institutional policy | High-temperature incineration at a regulated RCRA facility |
III. Step-by-Step Disposal Procedure
-
Segregate at Source : Immediately upon generation, place contaminated items into the correct waste container as detailed in the table above.[2]
-
Container Management : Do not overfill waste containers; they should be sealed when three-quarters full to prevent spills.[1]
-
Labeling : Ensure all waste containers are clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," or "Hazardous Drug Waste," in accordance with institutional and local regulations.
-
Storage : Store sealed waste containers in a designated, secure area with limited traffic until collection.
-
Documentation and Pickup : Follow institutional procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained EHS personnel.[1]
IV. Experimental Protocol: Spill Decontamination
This protocol outlines the general procedure for cleaning a spill of this compound.
Materials:
-
Personal Protective Equipment (as specified in the PPE table)
-
Absorbent pads
-
Disposable scraper (for solid spills)
-
Designated cytotoxic waste container
-
Decontamination solution (e.g., 2% sodium hypochlorite)
-
Neutralizing agent (e.g., sodium thiosulfate)
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Low-lint wipes
Methodology:
-
Alert and Secure : Alert personnel in the immediate area and restrict access to the spill zone.
-
Don PPE : Put on the appropriate PPE for spill cleanup.
-
Contain the Spill : Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.[4] For solid spills, carefully scoop up the powder with a disposable scraper, avoiding the creation of dust.[4]
-
Decontaminate : Clean the spill area with an appropriate decontamination solution, followed by a neutralizing agent, and then rinse with water.[4] Alternatively, clean the surface twice with a detergent solution, followed by a final cleaning with 70% IPA.[2]
-
Dispose of Waste : Place all contaminated materials, including absorbent pads, cleaning materials, and disposable PPE, into the designated cytotoxic waste container.[4]
-
Post-Cleanup : After removing PPE, wash hands thoroughly with soap and water. Document the spill and the cleanup procedure according to your institution's policy.[4]
V. Mandatory Visualizations
Caption: Workflow for segregation and disposal of cytotoxic laboratory waste.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
